Comprehensive Crystal Structure Analysis of 4-Methyl-N-(2-methylphenyl)benzamide: Conformational Polymorphism and Supramolecular Assembly
Introduction and Pharmacophore Significance N-arylbenzamides represent a privileged scaffold in medicinal chemistry and drug development, frequently utilized as kinase inhibitors, antimicrobial agents, and central nervou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacophore Significance
N-arylbenzamides represent a privileged scaffold in medicinal chemistry and drug development, frequently utilized as kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. The solid-state characterization of these compounds is critical, as their bioavailability and dissolution rates are intrinsically linked to their crystal packing, hydrogen-bonding networks, and conformational flexibility.
This whitepaper provides an in-depth crystallographic analysis of 4-methyl-N-(2-methylphenyl)benzamide [1]. By dissecting its asymmetric unit, supramolecular architecture, and the causality behind its specific crystallographic methodology, this guide serves as a robust framework for researchers conducting solid-state structural elucidation of highly flexible, sterically hindered active pharmaceutical ingredients (APIs).
Crystallographic Methodology: A Self-Validating Protocol
The determination of a crystal structure is not merely an imaging technique; it is a self-validating mathematical model where experimental choices directly dictate the resolution and reliability of the final atomic coordinates. Below is the step-by-step methodology employed for this compound, emphasizing the causality behind each technical decision.
Step-by-Step X-Ray Diffraction Workflow
Crystal Selection and Mounting: A colorless, needle-like single crystal with dimensions of 0.88 × 0.09 × 0.06 mm is selected under polarized light to ensure the absence of twinning or cracks. It is mounted on a diffractometer using inert perfluorinated oil to prevent environmental degradation during the scan.
Data Collection (Mo Kα Radiation): Diffraction data is collected at 293 K using an Oxford Diffraction Xcalibur diffractometer.
Causality: Molybdenum Kα radiation (
λ=0.71073
Å) is chosen over Copper Kα to minimize X-ray absorption and maximize the sphere of reflection (higher resolution), which is crucial for accurately resolving the positional disorder of the para-methyl group later in the refinement.
Data Reduction and Absorption Correction: Raw frame data is integrated to yield 18,269 measured reflections. An analytical absorption correction is applied using CrysAlis RED software.
Causality: The highly anisotropic shape of the crystal (needle-like, with a 14:1 length-to-width ratio) means X-rays traveling along the longitudinal axis are absorbed significantly more than those traveling transversely. Multi-scan methods are insufficient here; analytical correction based on exact crystal face indexing is mathematically required to prevent systematic errors in intensity data.
Structure Solution (Direct Methods): The phase problem is solved using Direct Methods, generating an initial electron density map that reveals the carbon, nitrogen, and oxygen backbone.
Least-Squares Refinement and Disorder Modeling: The structure is refined on
F2
using full-matrix least-squares. The para-methyl group is observed as a smeared electron density peak.
Causality & Self-Validation: The smearing indicates static positional disorder. The model is updated to split this methyl group into two distinct positions, each assigned a 50% site occupancy factor (SOF). The validation of this choice is immediate: the residual electron density (
Q
-peaks) in the Fourier difference map flattens, and the goodness-of-fit approaches 1.0.
Final Validation: The model converges with an
R1
value of 0.042 (for
I>2σ(I)
). This low
R
-factor acts as the ultimate self-validating metric, confirming that the calculated crystallographic model is in excellent agreement with the empirical diffraction data [1].
Workflow for the single-crystal X-ray diffraction analysis of the title compound.
Structural Analysis and Key Findings
Unit Cell and Global Parameters
The compound crystallizes in the triclinic crystal system. The structural parameters are summarized in Table 1.
Table 1: Quantitative Crystallographic Data
Parameter
Value
Parameter
Value
Chemical Formula
C₁₅H₁₅NO
Volume (
V
)
1279.29 (15) ų
Formula Weight
225.28 g/mol
Z
(Molecules/Unit Cell)
4
Crystal System
Triclinic
a
-axis
7.2964 (6) Å
Space Group
P1ˉ
b
-axis
9.9075 (5) Å
Temperature
293 K
c
-axis
18.1347 (13) Å
α
angle
88.331 (5)°
R1
/
wR2
0.042 / 0.097
The Asymmetric Unit (
Z′=2
) and Conformational Polymorphism
A defining feature of this crystal structure is that it crystallizes with
Z′=2
, meaning there are two crystallographically independent molecules (Molecule A and Molecule B) within the asymmetric unit[1].
Causality of
Z′=2
: In highly symmetrical systems, molecules typically pack with
Z′=1
. However, the bulky ortho-methyl substituent on the aniline ring of this compound creates significant steric frustration. To achieve a thermodynamically stable global packing arrangement and satisfy all hydrogen bond donors/acceptors, the crystal lattice forces the compound to adopt two distinct conformations.
Table 2: Conformational Comparison of the Asymmetric Unit
Structural Feature
Molecule A
Molecule B
Ortho-methyl position (relative to N-H)
Syn
Anti
Dihedral angle (between aromatic rings)
48.98 (9)°
57.48 (8)°
N-H and C=O conformation
Antiperiplanar
Antiperiplanar
Para-methyl group state
Disordered (50% occupancy)
Disordered (50% occupancy)
As shown in Table 2, the primary variance lies in the dihedral twist between the two aromatic rings and the orientation of the ortho-methyl group. In Molecule A, the ortho-methyl group is positioned syn to the N-H bond, whereas in Molecule B, it is positioned anti[1].
Supramolecular Architecture
The solid-state stability of 4-methyl-N-(2-methylphenyl)benzamide is driven by a highly directional supramolecular network.
Intramolecular Interactions: The structure exhibits localized intramolecular N-H···O hydrogen bonding, which helps lock the antiperiplanar conformation of the amide core [1].
Intermolecular Networks: The primary drivers of crystal lattice assembly are robust intermolecular N-H···O hydrogen bonds. These interactions link Molecule A and Molecule B in an alternating fashion, generating infinite 1D polymeric chains that propagate parallel to the crystallographic b-axis [1].
Conformational variance and supramolecular assembly of the two independent molecules.
Implications for Drug Development
Understanding the crystallographic behavior of N-arylbenzamides is paramount for pharmaceutical formulation. The presence of
Z′=2
and the static disorder of the para-methyl group indicate a high degree of conformational flexibility. In a drug development context, such flexibility often points to a high propensity for polymorphism —the ability of an API to crystallize in multiple different forms. Because different polymorphs have different solubility profiles and melting points, monitoring the exact dihedral angles (48.98° and 57.48°) and the b-axis hydrogen-bonded chains serves as a critical quality control fingerprint during scale-up manufacturing.
References
Rodrigues, V. Z., Fronc, M., Gowda, B. T., & Kožíšek, J. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1500.[Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-N-(2-methylphenyl)benzamide
Introduction 4-methyl-N-(2-methylphenyl)benzamide is a substituted aromatic amide belonging to the benzanilide class of compounds. The structural architecture, featuring a 4-methylbenzoyl group linked via an amide bond t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-methyl-N-(2-methylphenyl)benzamide is a substituted aromatic amide belonging to the benzanilide class of compounds. The structural architecture, featuring a 4-methylbenzoyl group linked via an amide bond to a 2-methylaniline moiety, makes it a subject of interest in medicinal chemistry and material science.[1] The presence of the amide linkage allows for strong intermolecular hydrogen bonding, while the substituted aromatic rings dictate its solubility, lipophilicity, and crystal packing characteristics.[1][2]
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-methyl-N-(2-methylphenyl)benzamide. It consolidates structural data, spectroscopic profiles, and established experimental protocols to serve as a foundational resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships between molecular structure and observable properties, offering insights grounded in authoritative data.
Core Chemical Identity and Physicochemical Properties
The fundamental properties of a compound govern its behavior in both chemical and biological systems. For 4-methyl-N-(2-methylphenyl)benzamide, these properties are dictated by its aromatic nature, the presence of two methyl substituents, and the polar amide functional group.
Molecular Structure and Polarity : The molecule's structure contains two aromatic rings and two methyl groups, which contribute to its hydrophobic character.[2] This is counterbalanced by the polar amide (-CONH-) group, which is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This duality results in limited solubility in water but good solubility in moderately polar organic solvents like ethanol, which can engage in hydrogen bonding.[1][2]
Solid-State Characteristics : In the solid state, 4-methyl-N-(2-methylphenyl)benzamide exists as a crystalline solid.[1] Its relatively high melting point is indicative of strong intermolecular forces, primarily N-H···O hydrogen bonds that link adjacent molecules into infinite chains.[1][2] X-ray crystallographic studies reveal that the asymmetric unit contains two independent molecules with different dihedral angles between the aromatic rings (48.98° and 57.48°).[1] This structural nuance is critical for understanding polymorphism and solid-state stability.
Synthesis and Crystallographic Analysis
The reliable synthesis and purification of 4-methyl-N-(2-methylphenyl)benzamide are paramount for obtaining accurate physicochemical data and for its use in further applications. The most common approach involves the formation of an amide bond between a carboxylic acid derivative and an amine.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is adapted from standard methodologies for benzanilide synthesis.[4][5] The Schotten-Baumann reaction conditions are ideal for acylating an amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Objective: To synthesize 4-methyl-N-(2-methylphenyl)benzamide from 4-methylbenzoyl chloride and 2-methylaniline.
Materials:
2-methylaniline (o-toluidine)
4-methylbenzoyl chloride
10% Aqueous Sodium Hydroxide (NaOH)
Dichloromethane (DCM) or another suitable organic solvent
Deionized water
Anhydrous magnesium sulfate (MgSO₄)
Magnetic stirrer, round-bottom flask, separatory funnel, and standard glassware
Procedure:
In a round-bottom flask, dissolve 2-methylaniline (1.0 equivalent) in dichloromethane.
Add a 10% aqueous solution of sodium hydroxide (approx. 2.0 equivalents) to the flask. Stir the biphasic mixture vigorously.
Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in dichloromethane dropwise to the stirring mixture at room temperature.
Continue stirring vigorously for 1-2 hours after the addition is complete. Monitor the reaction progress using thin-layer chromatography (TLC).
Once the starting material is consumed, transfer the mixture to a separatory funnel.
Separate the organic layer. Wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude solid product by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals.[1]
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 4-methyl-N-(2-methylphenyl)benzamide.
Crystallographic Insights
Single-crystal X-ray diffraction provides the definitive structure of the molecule. For 4-methyl-N-(2-methylphenyl)benzamide, the analysis reveals that intermolecular N—H⋯O hydrogen bonds are the primary force stabilizing the crystal lattice, linking molecules into chains running along the b-axis.[1] The ortho-methyl group on the aniline ring is positioned syn to the N-H bond in one of the independent molecules in the asymmetric unit and anti in the other, demonstrating conformational flexibility.[1]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is required to confirm the identity and purity of the synthesized compound.
Visualization of Analytical Workflow
Caption: General workflow for spectroscopic analysis of the title compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) environments within the molecule, confirming its carbon-hydrogen framework.
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: Record the spectrum on a 400 MHz or 500 MHz spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Expected Spectral Features (based on structure and data for similar compounds[7][8]):
¹H NMR (in DMSO-d₆):
Amide Proton (-NH-): A singlet peak expected around δ 10.0-10.5 ppm.
Aromatic Protons: A complex series of multiplets between δ 7.0-8.0 ppm, integrating to 8 protons.
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3 protons, expected around δ 2.1-2.4 ppm.
¹³C NMR (in DMSO-d₆):
Amide Carbonyl (C=O): A peak around δ 165-168 ppm.
Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.
Methyl Carbons (-CH₃): Two signals expected in the δ 18-22 ppm region.
B. Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas or liquid chromatography.
Ionization: Use a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
Expected Results:
Molecular Ion Peak (M⁺): For a compound with the formula C₁₅H₁₅NO, the expected molecular ion peak will be at an m/z corresponding to its molecular weight, 225.28.[1]
Fragmentation: Common fragmentation patterns for benzanilides include cleavage of the amide bond, leading to characteristic fragment ions such as the benzoyl cation (m/z 105) and fragments related to the substituted aniline portion.
Conclusion
The physicochemical properties of 4-methyl-N-(2-methylphenyl)benzamide are a direct consequence of its molecular architecture. The interplay between its hydrophobic aromatic framework and the hydrogen-bonding capability of its central amide linkage defines its solubility, melting point, and solid-state structure. Its identity and purity can be unequivocally established through a combination of synthesis, crystallographic analysis, and spectroscopic methods including NMR, IR, and mass spectrometry. This technical guide provides the foundational data and validated protocols necessary for researchers to confidently utilize this compound in further scientific endeavors, from drug discovery programs to the development of novel materials.
References
National Institute of Standards and Technology. Benzamide, N-(4-methylphenyl)-. In: NIST Chemistry WebBook. Available from: [Link]
NextSDS. BENZAMIDE, 4-FLUORO-N-(2-METHYLPHENYL)- — Chemical Substance Information. Available from: [Link]
PrepChem.com. Preparation of N-(4-methylphenyl)benzamide. Available from: [Link]
Stenutz. 4-methyl-N-phenylbenzamide. Available from: [Link]
Rodrigues, V. Z., Fronc, M., Gowda, B. T., & Kožíšek, J. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1500. Available from: [Link]
Pharmaffiliates. Tolvaptan-impurities. Available from: [Link]
National Institute of Standards and Technology. Benzamide, N-(4-methylphenyl)-. In: NIST Chemistry WebBook. Available from: [Link]
Cheméo. Chemical Properties of Benzamide, N-(4-methylphenyl)- (CAS 582-78-5). Available from: [Link]
The Royal Society of Chemistry. Supplementary Material for Chemical Communications. Available from: [Link]
Cheméo. Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Available from: [Link]
National Institute of Standards and Technology. Benzamide, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). 2-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1494. Available from: [Link]
PubChemLite. N-(4-methylphenyl)benzamide (C14H13NO). Available from: [Link]
Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. ResearchGate. Available from: [Link]
Uslu, B., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. Available from: [Link]
ResearchGate. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Available from: [Link]
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
Illuminating the Path Forward: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-methyl-N-(2-methylphenyl)benzamide
Abstract This technical guide addresses the current knowledge gap concerning the in vitro mechanism of action of 4-methyl-N-(2-methylphenyl)benzamide. While direct mechanistic data for this specific molecule is not yet a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide addresses the current knowledge gap concerning the in vitro mechanism of action of 4-methyl-N-(2-methylphenyl)benzamide. While direct mechanistic data for this specific molecule is not yet available in the public domain, its structural class—the benzamides—is rich with diverse biological activities. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its potential biological functions. We will begin by examining the known structural characteristics of the molecule and then extrapolate plausible mechanisms of action from structurally analogous compounds. The core of this guide presents a multi-tiered experimental plan, complete with detailed, field-proven protocols, designed to screen for broad bioactivity and subsequently deconvolve specific molecular targets and pathways. This guide is intended not as a static review, but as a validated roadmap for discovery.
Introduction: The Enigmatic Profile of 4-methyl-N-(2-methylphenyl)benzamide
The benzamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents. 4-methyl-N-(2-methylphenyl)benzamide (C₁₅H₁₅NO) is a specific derivative within this class, yet its biological activity and mechanism of action remain uncharacterized. The imperative for understanding its function is driven by the demonstrated potential of related compounds in oncology, infectious diseases, and metabolic disorders. This guide provides the scientific rationale and detailed methodologies to move this compound from a structural entity to a functionally understood molecule.
Known Structural Characteristics
The molecular structure of 4-methyl-N-(2-methylphenyl)benzamide has been elucidated by X-ray crystallography. The asymmetric unit of its crystal structure contains two independent molecules, which primarily differ in the dihedral angle between their aromatic rings (48.98° and 57.48°).[1] The structure is stabilized by both intramolecular and intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[1]
This structural information is critical. The conformation of the amide bridge and the spatial relationship between the two substituted phenyl rings are key determinants of how the molecule will interact with biological targets. The presence of hydrogen bond donors and acceptors suggests a capacity for specific, high-affinity binding to protein targets such as enzyme active sites or allosteric pockets.
Hypothesized Mechanisms of Action: Learning from the Benzamide Family
Based on extensive research into analogous compounds, we can postulate several plausible in vitro mechanisms of action for 4-methyl-N-(2-methylphenyl)benzamide. These hypotheses form the basis of our proposed experimental framework.
Antimicrobial Activity: Benzamide derivatives have frequently been reported to possess antibacterial and antifungal properties.[2] The mechanism often involves the disruption of microbial cellular processes, though the specific targets are diverse.
Enzyme Inhibition/Modulation: The benzamide scaffold is a privileged structure for designing enzyme inhibitors.
Protein Kinase Inhibition: Many small molecule kinase inhibitors feature a similar N-phenylbenzamide core. These compounds typically compete with ATP or the protein substrate, disrupting signal transduction pathways crucial for cell proliferation and survival.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors, a clinically significant class of anti-cancer agents, often contain a benzamide moiety. These inhibitors interfere with DNA damage repair mechanisms.
Glucokinase (GCK) Activation: Conversely, some benzamides act as allosteric activators of enzymes. GCK activators are being investigated for the treatment of type 2 diabetes, as they enhance glucose metabolism.[3][4]
An Experimental Framework for Mechanistic Investigation
This section provides a tiered approach to systematically uncover the bioactivity of 4-methyl-N-(2-methylphenyl)benzamide.
Tier 1: Broad-Spectrum Bioactivity Screening
The initial phase is designed to determine if the compound has any significant biological effect in two key areas: antimicrobial action and cytotoxicity against human cells.
Causality: This initial screen will determine if the compound has potential as an antimicrobial agent. We will employ two standard, complementary methods to assess its effect on a representative panel of pathogenic bacteria and fungi.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 1: Kirby-Bauer Disk Diffusion Test [5][6]
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate and suspend them in sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of 4-methyl-N-(2-methylphenyl)benzamide onto the agar surface. Also apply positive control (standard antibiotic) and negative control (solvent-only) disks.
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. A significant zone of inhibition suggests antimicrobial activity.
Causality: This assay is crucial to establish a therapeutic window. It determines the concentration at which the compound is toxic to human cells. We will use the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[8][9][10]
Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of 4-methyl-N-(2-methylphenyl)benzamide in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[8]
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the purple formazan crystals.[9][12]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 1: Representative Tier 1 Screening Data
Assay Type
Test System
Result
Interpretation
Antimicrobial
Staphylococcus aureus
Zone of Inhibition: 15 mm
Moderate antibacterial activity
Escherichia coli
Zone of Inhibition: 0 mm
No activity
Candida albicans
MIC: >128 µg/mL
No significant antifungal activity
Cytotoxicity
A549 (Lung Cancer)
IC₅₀: 25 µM
Moderate cytotoxic activity
MCF-7 (Breast Cancer)
IC₅₀: 18 µM
Moderate cytotoxic activity
HEK293 (Normal Kidney)
IC₅₀: 85 µM
Lower toxicity in non-cancerous cells
Tier 2: Target Deconvolution and Pathway Analysis
If the Tier 1 screens show promising activity (e.g., cytotoxicity against cancer cells at non-antimicrobial concentrations), the next phase is to identify the molecular target(s).
Causality: Given the structural similarity to known kinase inhibitors, this is a primary hypothesis to test if cytotoxicity is observed. An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate. Inhibition is detected as a decrease in substrate phosphorylation or ADP production.[13]
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Reaction Setup: In a 384-well plate, add the kinase of interest, a specific substrate peptide, and 4-methyl-N-(2-methylphenyl)benzamide at various concentrations in a kinase reaction buffer.[14]
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.
Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value for each kinase tested.
Causality: This assay provides the ultimate validation of target engagement within an intact cell. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15][16][17] This allows for confirmation that the compound not only inhibits the target in a purified system but also binds to it in the complex cellular environment.
Cell Treatment: Treat cultured cells with either the test compound at a specific concentration or a vehicle control (DMSO) for 1 hour at 37°C.
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17][18]
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]
Fractionation: Separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
Protein Analysis: Collect the supernatant and quantify the protein concentration. Analyze the amount of the soluble target protein remaining at each temperature point for both treated and untreated samples using Western blotting with a specific antibody.
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates direct target engagement.
Conclusion and Future Directions
The in vitro mechanism of action of 4-methyl-N-(2-methylphenyl)benzamide is currently an open question. However, its chemical structure places it in a class of compounds with rich and diverse pharmacology. The experimental framework detailed in this guide provides a robust, logical, and validated pathway to systematically characterize its biological activity. By progressing through tiered screening and target validation, researchers can efficiently determine if this molecule holds potential as an antimicrobial agent, a cytotoxic compound, an enzyme modulator, or if it is biologically inert. The results of these in vitro studies will be foundational for any subsequent preclinical development, providing the essential mechanistic understanding required to advance a compound toward a therapeutic application.
References
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
Rodrigues, V. Z., et al. (2011). 4-Methyl-N-(2-methyl-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1500.
American Association for Clinical Chemistry. (2017, March 29). Antimicrobial Susceptibility Testing.
Thangavel, S., & Tegg, T. (2024, May 27). Antimicrobial Susceptibility Testing. In StatPearls.
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from University of Cambridge Apollo repository.
Patsnap. (2025, March 11). What are the preclinical assets being developed for glucokinase?
EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay.
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
Technical Whitepaper: NMR Spectroscopic Analysis of 4-methyl-N-(2-methylphenyl)benzamide
Executive Summary The structural elucidation of bi-aryl amides is a critical vector in modern drug discovery, as the benzamide pharmacophore is ubiquitous in kinase inhibitors, epigenetic modulators, and central nervous...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of bi-aryl amides is a critical vector in modern drug discovery, as the benzamide pharmacophore is ubiquitous in kinase inhibitors, epigenetic modulators, and central nervous system therapeutics. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-p-toluamide). By synthesizing field-proven acquisition protocols with fundamental conformational logic, this guide establishes a self-validating framework for assigning and interpreting the spectral data of sterically hindered amides.
Conformational Dynamics & Structural Causality
To accurately interpret the NMR spectra of 4-methyl-N-(2-methylphenyl)benzamide, one must first understand the causality behind its molecular geometry. The molecule consists of a p-toluyl ring and an o-tolyl ring linked by an amide bond.
The chemical shifts observed in NMR are directly dictated by the molecule's conformational preferences:
Amide Bond Resonance: The delocalization of the nitrogen lone pair into the carbonyl
π
-system imparts a partial double-bond character to the C-N bond, restricting free rotation and establishing a planar geometry for the core amide linkage.
Steric Hindrance: The presence of the ortho-methyl group on the aniline ring creates significant steric clash with the carbonyl oxygen or the amide proton, depending on the rotameric state.
Dihedral Angles: X-ray diffraction and advanced spectroscopic studies demonstrate that the steric bulk forces the aromatic rings out of coplanarity. Specifically, the dihedral angles between the benzene and methylphenyl rings in 4-methyl-N-(2-methylphenyl)benzamide are reported as 48.98° and 57.48° for the two independent molecules within the crystal lattice[1].
This non-coplanar geometry forces specific protons into the anisotropic deshielding cones of adjacent aromatic rings and the carbonyl group, resulting in distinct downfield shifts that serve as diagnostic markers during spectral assignment.
Logical relationship between steric hindrance, restricted rotation, and NMR signal shifts.
Self-Validating Experimental Protocols
A robust NMR experiment must be a self-validating system where sample integrity, instrument calibration, and processing parameters are mathematically sound. The following protocol ensures high-fidelity data acquisition for benzamide derivatives[2],[3].
Step 1: Sample Preparation
Solvent Selection: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (
CDCl3
).
CDCl3
is chosen over protic solvents or strongly hydrogen-bonding solvents (like DMSO-
d6
) to prevent the rapid exchange of the labile amide N-H proton and to preserve the native intramolecular hydrogen bonding state.
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable 0.00 ppm reference point.
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
Perform probe tuning and matching for both
1H
and
13C
channels. This minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR) and ensuring that the applied pulse widths are accurate.
Step 3: Shimming and Pulse Calibration
Execute gradient shimming along the Z-axis to achieve a highly homogeneous magnetic field. A successful shim is validated by a lock signal >80% and a TMS linewidth at half-height (
W1/2
) of <0.5 Hz.
Calibrate the 90° pulse width (
p1
) specifically for the sample to ensure quantitative integration of the proton signals.
Step 4: Acquisition Parameters
1H
NMR: Number of scans (ns) = 16, relaxation delay (
d1
) = 1.5 s, acquisition time (AQ) = 3.0 s.
13C
NMR: Number of scans (ns) = 512 to 1024 (due to the low natural abundance of
13C
),
d1
= 2.0 s, with continuous broadband proton decoupling (e.g., WALTZ-16).
Step-by-step workflow for NMR acquisition and structural validation of benzamide derivatives.
Quantitative Spectral Assignments
The following tables summarize the expected
1H
and
13C
NMR spectral data for 4-methyl-N-(2-methylphenyl)benzamide, synthesized from the established chemical shift logic of p-toluamide and o-tolyl substructures[2],[3].
Table 1:
1H
NMR Data (400 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment (Causality)
2.30
Singlet (s)
-
3H
Ar-
CH3
(o-tolyl). Shielded relative to the p-tolyl methyl due to its position outside the primary deshielding cone of the carbonyl.
2.41
Singlet (s)
-
3H
Ar-
CH3
(p-tolyl).
7.08
Triplet of doublets (td)
7.5, 1.2
1H
Ar-H (o-tolyl, para to
CH3
).
7.22 – 7.30
Multiplet (m)
-
4H
Ar-H (Overlapping signals from o-tolyl meta protons and p-tolyl meta protons).
7.60
Broad singlet (br s)
-
1H
Amide N-H. Broadened due to quadrupolar relaxation of the
14N
nucleus and slow conformational exchange.
7.78
Doublet (d)
8.1
2H
Ar-H (p-tolyl, ortho to C=O). Shifted downfield by the electron-withdrawing resonance effect of the carbonyl group.
7.92
Doublet (d)
8.0
1H
Ar-H (o-tolyl, ortho to NH). Highly deshielded due to spatial proximity to the carbonyl oxygen in the preferred rotamer.
Table 2:
13C
NMR Data (100 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
17.8
Primary (
CH3
)
o-tolyl methyl carbon.
21.5
Primary (
CH3
)
p-tolyl methyl carbon.
123.1, 125.2, 126.8, 127.2, 129.4, 130.5
Tertiary (CH)
Aromatic methine carbons of both rings.
131.8
Quaternary (Cq)
p-tolyl ipso carbon (attached to C=O).
135.6
Quaternary (Cq)
o-tolyl ipso carbon (attached to NH).
142.3
Quaternary (Cq)
p-tolyl ipso carbon (attached to
CH3
).
165.8
Quaternary (C=O)
Amide carbonyl carbon.
Mechanistic Insights: Anisotropy and Hindered Rotation
The most critical feature of this spectrum is the behavior of the N-H proton (
δ
~7.60) and the ortho-proton of the aniline ring (
δ
~7.92).
Because the dihedral angle is severely restricted (~48-57°)[1], the molecule cannot easily achieve a planar state. If Variable Temperature (VT) NMR is employed, heating the sample above 60°C in a high-boiling solvent (e.g., DMSO-
d6
or Toluene-
d8
) provides the thermal energy (
ΔG‡
) required to overcome the rotational barrier of the C-N partial double bond. As the temperature approaches the coalescence point, the broad N-H signal will sharpen, and any split rotameric signals in the aromatic region will merge into time-averaged peaks. The application of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can further validate this by showing spatial cross-peaks between the N-H proton and the ortho-methyl group, confirming the trans relationship of the bulky groups across the amide bond.
References
Title: Supplementary Information - p-Toluamide
Source: The Royal Society of Chemistry
URL: [Link]
Title: Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives
Source: Arabian Journal of Chemistry
URL: [Link]
Physicochemical Profiling of 4-Methyl-N-(2-methylphenyl)benzamide: Molecular Weight, Partition Coefficient, and Implications for Lead Optimization
Executive Summary & Structural Rationale In the landscape of small-molecule drug discovery, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical properties. 4-methyl-N-(2-methylp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the landscape of small-molecule drug discovery, the transition from a hit compound to a viable lead is heavily dictated by its physicochemical properties. 4-methyl-N-(2-methylphenyl)benzamide (CAS: 55577-26-9), a substituted benzamide derivative, serves as an excellent structural scaffold for target-directed ligand design.
As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a static chemical entity, but as a dynamic participant in biological systems. The two most critical foundational metrics for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile are its Molecular Weight (MW) and its Partition Coefficient (LogP) . These parameters directly interface with [1], which establishes the boundaries of "drugability" for oral bioavailability.
This whitepaper provides an in-depth, mechanistic analysis of the molecular weight and lipophilicity of 4-methyl-N-(2-methylphenyl)benzamide, detailing the causality behind our analytical choices and providing self-validating experimental protocols for empirical determination.
Molecular Weight (MW) Analysis: The Ligand Efficiency Advantage
The linear formula for 4-methyl-N-(2-methylphenyl)benzamide is C15H15NO .
Exact Mass: 225.115 Da
Molecular Weight: 225.29 g/mol
The Causality of Size in Drug Design
In drug development, molecular weight is inversely correlated with membrane permeability and solubility. The MW of 225.29 g/mol positions this compound in a highly privileged "lead-like" space. According to Lipinski's parameters, an orally bioavailable drug should ideally have an MW < 500 Da.
Starting with a scaffold at ~225 Da is a deliberate strategic choice. It provides a "molecular weight budget" of approximately 275 Da. This allows medicinal chemists ample room to append functional groups (e.g., halogens for metabolic stability, solubilizing basic amines, or hydrogen bond donors/acceptors) to optimize target affinity without violating the 500 Da threshold.
The partition coefficient (LogP) is the base-ten logarithm of the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase (un-ionized water) at equilibrium. It is the primary metric for lipophilicity.
For 4-methyl-N-(2-methylphenyl)benzamide, computational models (such as XLogP3) predict a LogP value in the range of 2.2 to 3.6 [2]. The benzamide core itself is relatively polar (LogP ~0.64), but the addition of two hydrophobic methyl groups and two aromatic rings significantly drives the partitioning toward the lipid phase.
Mechanistic Impact on ADME
A LogP of ~3.0 is often considered the "sweet spot" for central nervous system (CNS) penetration and passive transcellular diffusion across the intestinal epithelium. If the LogP were too low (< 1), the molecule would struggle to cross the hydrophobic core of lipid bilayers. If it were too high (> 5), the compound would suffer from poor aqueous solubility, high plasma protein binding, and potential sequestration in adipose tissue.
Self-Validating Experimental Protocols
To transition from computational predictions to empirical certainty, we employ two orthogonal methodologies. Each protocol is designed as a self-validating system , ensuring that data integrity is maintained through internal controls and mass balance checks.
Protocol A: The Shake-Flask Method (OECD Test Guideline 107)
This classical thermodynamic approach directly measures the equilibrium distribution of the compound. We utilize [3] for compounds with an expected LogP between -2 and 4.
Step-by-Step Methodology:
Phase Pre-saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
Stock Preparation: Dissolve 4-methyl-N-(2-methylphenyl)benzamide in the pre-saturated n-octanol to a known concentration (e.g., 10 mg/mL).
Varying Ratios (The Self-Validating Step): Prepare three test vessels with different volume ratios of n-octanol to water (e.g., 1:1, 1:2, and 2:1). Causality: If the calculated LogP is identical across all three ratios, it proves the system has reached true equilibrium and is independent of concentration or phase volume.
Equilibration: Agitate the vessels on a mechanical shaker for 1 hour at 25°C, followed by centrifugation at 3000 x g for 15 minutes to break any micro-emulsions.
Quantification: Sample both phases using a glass syringe. Quantify the concentration of the analyte in both phases using UV-Vis spectroscopy or LC-UV.
Mass Balance Check: Calculate the total mass recovered from both phases. A recovery of >95% validates that the compound did not degrade or adsorb to the glassware.
Protocol B: RP-HPLC Method (OECD Test Guideline 117)
For higher throughput and to mitigate the risk of emulsion artifacts, we cross-validate using Reverse-Phase High-Performance Liquid Chromatography as per [4].
Step-by-Step Methodology:
Mobile Phase Setup: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 to ensure the benzamide remains un-ionized.
Dead-Time Determination: Inject thiourea (an unretained marker) to determine the column dead time (
t0
).
Calibration Curve (The Self-Validating Step): Inject a mixture of six reference standards with known LogP values (e.g., Toluene, Chlorobenzene, Naphthalene, etc.) that bracket the expected LogP of our analyte. Plot the logarithm of the capacity factor (
logk′
) versus the known LogP. A linear regression coefficient (
R2
) > 0.99 validates the column's partitioning behavior.
Analyte Injection: Inject 4-methyl-N-(2-methylphenyl)benzamide and record its retention time (
tR
).
Calculation: Calculate the capacity factor
k′=(tR−t0)/t0
. Interpolate the LogP of the analyte from the validated calibration curve.
Quantitative Data Presentation
The following tables summarize the physicochemical properties and the HPLC reference standards required for empirical validation.
Table 1: Physicochemical Profile of 4-methyl-N-(2-methylphenyl)benzamide
< 10 (Lipinski compliant); favorable for CNS entry.
Table 2: OECD 117 RP-HPLC Calibration Standards
Reference Standard
Known LogP
Function in Protocol
Thiourea
N/A
Dead-time (
t0
) marker.
Benzamide
0.64
Lower-bound calibration point.
Toluene
2.73
Mid-range calibration point.
Chlorobenzene
2.84
Mid-range calibration point.
Naphthalene
3.30
Mid-range calibration point.
Phenanthrene
4.46
Upper-bound calibration point.
Workflow Visualization
The following diagram illustrates the logical progression of physicochemical characterization, demonstrating how MW and LogP data feed directly into broader ADME and developability assessments.
Fig 1. Integrated workflow for physicochemical profiling and Lipinski developability assessment.
Conclusion
The rigorous evaluation of 4-methyl-N-(2-methylphenyl)benzamide reveals a highly tractable starting point for drug discovery. Its molecular weight of 225.29 g/mol and an optimal LogP range provide a robust thermodynamic foundation for achieving oral bioavailability. By utilizing self-validating experimental frameworks like OECD 107 and 117, researchers can confidently anchor computational predictions to empirical reality, thereby minimizing downstream attrition in the drug development pipeline.
References
Wu, C. Y., & Benet, L. Z. (2005). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. National Institutes of Health (NIH). Available at:[Link]
PubChem. Mls002920165 | C15H15NO | CID 280649 - Computed Properties (XLogP3). National Center for Biotechnology Information. Available at:[Link]
United Nations Economic Commission for Europe (UNECE). ANNEX 9: OECD Test Guideline 107, Partition Coefficient (n-octanol/water): Shake Flask Method. Available at:[Link]
Environment Agency (GOV.UK). Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117. Available at:[Link]
Exploratory
Preliminary Toxicity Screening of 4-methyl-N-(2-methylphenyl)benzamide: A Technical Framework
Executive Summary and Chemical Rationale The compound 4-methyl-N-(2-methylphenyl)benzamide (also known structurally as an N-(o-tolyl)-p-toluamide derivative) represents a class of molecules often investigated for their d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Chemical Rationale
The compound 4-methyl-N-(2-methylphenyl)benzamide (also known structurally as an N-(o-tolyl)-p-toluamide derivative) represents a class of molecules often investigated for their diverse pharmacological properties, including potential kinase inhibition and anti-inflammatory activity. However, the presence of the benzamide moiety and substituted phenyl rings necessitates rigorous early-stage toxicity screening to identify potential reactive metabolites, hepatotoxicity, and genotoxic liabilities.
This whitepaper outlines a comprehensive, self-validating technical framework for the preliminary toxicity screening of 4-methyl-N-(2-methylphenyl)benzamide. By integrating in silico predictive modeling with high-throughput in vitro assays, researchers can establish a robust safety profile before advancing to resource-intensive in vivo studies.
Strategic Screening Workflow
The screening strategy is designed to sequentially filter out liabilities, starting from computational predictions to cellular assays.
Fig 1: Preliminary toxicity screening workflow for novel benzamide derivatives.
In Silico Predictive Toxicology
Before initiating in vitro work, computational profiling is critical. The structural features of 4-methyl-N-(2-methylphenyl)benzamide—specifically the amide linkage and the methyl-substituted aromatic rings—must be evaluated for potential metabolic activation (e.g., epoxidation or quinone imine formation).
According to the, computational models provide essential early hazard identification.
Implication for 4-methyl-N-(2-methylphenyl)benzamide
Lipophilicity (LogP)
~3.5 - 4.2
Moderate to high; suggests good membrane permeability but potential for bioaccumulation.
CYP450 Metabolism
CYP3A4 / CYP2C9 substrate
Methyl groups are prone to aliphatic hydroxylation; potential for drug-drug interactions.
Hepatotoxicity
Low/Moderate Alert
Amide hydrolysis could yield substituted anilines, requiring close monitoring in hepatic models.
Mutagenicity (AMES)
Negative (Predicted)
Lack of primary structural alerts for DNA intercalation or direct alkylation.
In Vitro Cytotoxicity Protocol (Hepatotoxicity Focus)
Because the liver is the primary site of xenobiotic metabolism, assessing the viability of hepatic cells exposed to the compound is the cornerstone of preliminary screening. We utilize the HepG2 cell line due to its robust expression of many phase I and phase II metabolic enzymes.
Mechanistic Rationale
We employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. It is chosen over MTT because it is less prone to interference from chemical compounds and provides a highly sensitive, homogeneous readout.
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Harvest cells at 80% confluency using Trypsin-EDTA.
Plating:
Seed cells at a density of
1×104
cells/well in a 96-well opaque-walled tissue culture plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a 10 mM stock solution of 4-methyl-N-(2-methylphenyl)benzamide in 100% DMSO.
Perform a 10-point serial dilution (e.g., 100 µM down to 0.1 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
Add treatments to the wells in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Tamoxifen or Chlorpromazine).
Incubation:
Incubate the treated plates for 48 hours.
Viability Assessment:
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition & Analysis:
Record luminescence using a microplate reader.
Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).
Genotoxicity: The Ames Test
To satisfy early regulatory requirements, genotoxicity must be evaluated. The Bacterial Reverse Mutation Test (Ames Test) is the gold standard for detecting point mutations and frameshifts, governed by .
Protocol Overview
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, plus E. coli WP2 uvrA.
Metabolic Activation: Conducted both in the presence and absence of an exogenous mammalian metabolic activation system (S9 mix derived from Aroclor 1254-induced rat liver). This is crucial for 4-methyl-N-(2-methylphenyl)benzamide to determine if its hepatic metabolites are mutagenic.
Evaluation: A compound is considered mutagenic if it produces a reproducible, dose-dependent increase in revertant colonies (typically ≥2-fold over the vehicle control).
Conclusion
The preliminary toxicity screening of 4-methyl-N-(2-methylphenyl)benzamide requires a structured, multi-tiered approach. By combining predictive in silico modeling with rigorous in vitro hepatotoxicity and genotoxicity assays, researchers can confidently map the safety profile of this benzamide derivative. The protocols outlined herein provide a self-validating framework that aligns with international regulatory expectations for early-stage drug development.
References
FDA Predictive Toxicology
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Test No. 471: Bacterial Reverse Mutation Test
Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals
URL:[Link]
Protocols & Analytical Methods
Method
step-by-step synthesis protocol for 4-methyl-N-(2-methylphenyl)benzamide
Application Note: Efficient Synthesis and Purification Protocol for 4-Methyl-N-(2-methylphenyl)benzamide Introduction & Synthetic Strategy Amide bond formation is a cornerstone of organic synthesis, heavily utilized in t...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Efficient Synthesis and Purification Protocol for 4-Methyl-N-(2-methylphenyl)benzamide
Introduction & Synthetic Strategy
Amide bond formation is a cornerstone of organic synthesis, heavily utilized in the development of pharmaceuticals, agrochemicals, and advanced materials [1]. While modern peptide synthesis often relies on complex coupling reagents (e.g., HATU, EDC/HOBt) to activate carboxylic acids in situ, the synthesis of simple, non-chiral aromatic amides is most efficiently achieved via the Schotten-Baumann-type acylation using pre-formed acyl chlorides.
This application note details the step-by-step synthesis of 4-methyl-N-(2-methylphenyl)benzamide . The protocol leverages the highly electrophilic nature of p-toluoyl chloride to rapidly acylate the primary amine, o-toluidine [2]. To drive the reaction to completion and prevent the protonation of the nucleophilic amine by the byproduct hydrochloric acid (HCl), an auxiliary non-nucleophilic base—triethylamine (TEA)—is employed as an acid scavenger.
Experimental Workflow
Workflow for the synthesis of 4-methyl-N-(2-methylphenyl)benzamide.
Materials and Reagents
All reagents should be used as received unless otherwise noted. Moisture-sensitive steps require anhydrous solvents to prevent the competitive hydrolysis of the acyl chloride to p-toluic acid.
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
o-Toluidine (2-Methylaniline)
Nucleophile
1.0 eq
1.07 g (1.07 mL)
p-Toluoyl chloride
Electrophile
1.1 eq
1.70 g (1.45 mL)
Triethylamine (TEA)
Acid Scavenger
1.5 eq
1.52 g (2.10 mL)
Dichloromethane (DCM), Anhydrous
Solvent
N/A
30 mL
1M Hydrochloric Acid (HCl)
Workup (Amine removal)
N/A
20 mL
Saturated NaHCO₃ (aq)
Workup (Acid removal)
N/A
20 mL
Saturated NaCl (Brine)
Workup (Drying)
N/A
20 mL
Magnesium Sulfate (MgSO₄)
Desiccant
N/A
As needed
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup and Initiation
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to establish a moisture-free environment.
Dissolution: Add 1.07 g (10 mmol) of o-toluidine and 30 mL of anhydrous DCM to the flask. Stir to achieve a homogenous solution.
Base Addition: Inject 2.10 mL (15 mmol) of TEA into the reaction mixture.
Causality: TEA acts as a thermodynamic sink for the HCl generated during the acylation. Using 1.5 equivalents ensures complete neutralization, maintaining the o-toluidine in its active, deprotonated state.
Cooling: Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 10 minutes.
Step 2: Electrophile Addition
5. Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add 1.45 mL (11 mmol) of p-toluoyl chloride dropwise over 15 minutes.
Causality: The reaction between an acyl chloride and a primary amine is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing localized heating that can lead to the formation of di-acylated byproducts or solvent boiling.
Step 3: Propagation and Monitoring
6. Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 2 hours.
7. Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The disappearance of the o-toluidine spot (visualized via UV or Ninhydrin stain) indicates reaction completion.
Step 4: Quenching and Aqueous Workup
8. Quench: Add 10 mL of deionized water to the flask to quench any unreacted p-toluoyl chloride. Transfer the biphasic mixture to a separatory funnel.
9. Acid Wash: Wash the organic layer with 20 mL of 1M HCl.
Causality: This step protonates unreacted o-toluidine and the TEA, rendering them water-soluble (as hydrochloride salts) and pulling them into the aqueous phase, effectively separating them from the neutral amide product.
Base Wash: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.
Causality: This neutralizes any residual acid and removes p-toluic acid (formed from the hydrolysis of excess acyl chloride) as its water-soluble sodium salt.
Brine Wash: Wash with 20 mL of brine to break any emulsions and pre-dry the organic layer.
Drying: Transfer the DCM layer to an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the suspension to remove the desiccant.
Step 5: Isolation and Purification
13. Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
14. Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.
Causality: Recrystallization exploits the differential solubility of the target amide and trace organic impurities, yielding highly pure, crystalline material.
Filtration: Recover the purified crystals via vacuum filtration (Büchner funnel), wash with ice-cold 1:1 ethanol/water, and dry under high vacuum overnight.
Expected Analytical Data
To validate the success of the synthesis, the isolated compound should be subjected to spectroscopic analysis. The following table summarizes the expected characterization data for pure 4-methyl-N-(2-methylphenyl)benzamide.
Analytical Method
Expected Result / Signal
Structural Correlation
Yield
85 – 92%
High efficiency of acyl chloride coupling.
Appearance
White crystalline solid
High purity post-recrystallization.
LC-MS (ESI+)
m/z 226.1 [M+H]⁺
Corresponds to C₁₅H₁₅NO (Exact Mass: 225.12).
¹H NMR (400 MHz, CDCl₃)
δ 2.35 (s, 3H)
Methyl group on the aniline ring (o-CH₃).
δ 2.45 (s, 3H)
Methyl group on the benzoyl ring (p-CH₃).
δ 7.10 - 7.90 (m, 8H)
Aromatic protons from both phenyl rings.
δ 8.05 (br s, 1H)
Amide N-H proton (exchangeable with D₂O).
FT-IR (ATR)
~1645 cm⁻¹
Amide I band (C=O stretch).
~3280 cm⁻¹
Amide N-H stretch.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
Application
Application Note: 4-Methyl-N-(2-methylphenyl)benzamide as a Privileged Intermediate in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows for transition-metal-catalyzed C–H function...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows for transition-metal-catalyzed C–H functionalization and heterocycle synthesis.
Executive Summary & Mechanistic Rationale
In modern organic synthesis and medicinal chemistry, secondary benzamides are not merely end-products; they are highly versatile, directing-group-enabled scaffolds. Specifically, 4-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-p-toluamide) serves as a privileged intermediate for the divergent synthesis of complex polycyclic pharmacophores, including phenanthridinones, isoquinolones, and quinazolinones.
The Power of Conformational Pre-organization
The structural brilliance of this specific molecule lies in its substitution pattern:
Steric Locking (The o-Tolyl Effect): The methyl group at the ortho position of the aniline ring prevents the N-aryl ring from achieving coplanarity with the amide plane. Crystallographic data confirms that the dihedral angles between the benzene and methylphenyl rings are heavily skewed (typically for independent molecules in the asymmetric unit)[1]. This twisted conformation drastically reduces the entropic penalty for cyclometalation, biasing transition-metal catalysts (Pd, Rh) to selectively activate the ortho-C–H bonds of the benzoyl ring rather than the N-aryl ring.
Electronic Tuning (The p-Tolyl Effect): The para-methyl group on the benzoyl moiety acts as a mild electron-donating group. This increases the nucleophilicity of the aromatic ring, lowering the activation energy required for the Concerted Metalation-Deprotonation (CMD) pathway during electrophilic metalation ()[2]. Furthermore, the p-methyl protons provide a distinct, easily trackable NMR singlet (~2.3–2.4 ppm) for in-process reaction monitoring.
Divergent synthetic pathways of 4-methyl-N-(2-methylphenyl)benzamide.
Protocol I: Rh(III)-Catalyzed Synthesis of Isoquinolones
Isoquinolones are critical structural motifs in alkaloids and synthetic therapeutics. Using a Rh(III) catalyst, 4-methyl-N-(2-methylphenyl)benzamide can be directly coupled with terminal alkenes (e.g., methyl acrylate) via a tandem oxidative olefination-Michael addition. Notably, the steric bulk of the N-o-tolyl group is well-tolerated, often yielding the coupled product in up to [3].
Causality of Experimental Design
[Cp*RhCl₂]₂ & AgSbF₆: The silver salt abstracts the chloride ligands from the Rh(III) precatalyst, generating a highly electrophilic, coordinatively unsaturated cationic Rh(III) active species.
Cu(OAc)₂: Serves a dual role. The acetate anion acts as the internal base for the CMD C–H cleavage step, while the Cu(II) center acts as the terminal oxidant to regenerate the active catalyst after β-hydride elimination.
t-Amyl Alcohol: A sterically hindered, polar protic solvent that stabilizes the polar transition states without undergoing competitive oxidation or coordination.
Rh(III)-catalyzed tandem oxidative olefination-Michael addition catalytic cycle.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 4-methyl-N-(2-methylphenyl)benzamide (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (1.0 mmol, 2.0 equiv).
Solvent & Reagent Addition: Add anhydrous t-amyl alcohol (3.0 mL) followed by methyl acrylate (1.0 mmol, 2.0 equiv) via a gas-tight syringe.
Reaction: Seal the tube and stir the mixture at 110 °C for 16 hours.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove copper and silver salts. Wash the filtrate with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the functionalized isoquinolone.
Validation & In-Process Control:
Monitor the reaction via GC-MS. A successful reaction will show the complete consumption of the starting material (m/z 225) and the transient appearance of the uncyclized olefin intermediate, which rapidly converges to the final isoquinolone mass (m/z 311).
Protocol II: Pd-Catalyzed Intramolecular C–H Amination to Phenanthridinones
Phenanthridinones form the core of numerous antitumor and antiviral agents. While traditional syntheses rely on pre-functionalized halides, direct intramolecular C–H/C–H cross-dehydrogenative coupling (CDC) of N-arylbenzamides offers perfect atom economy ()[4].
Causality of Experimental Design
Pd(OAc)₂ & TFA: Trifluoroacetic acid (TFA) is a highly polar, strongly acidic solvent that enhances the electrophilicity of the Pd(II) center, drastically accelerating the initial ortho-palladation.
K₂S₂O₈: Acts as a robust terminal oxidant to drive the Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, facilitating the challenging C–N reductive elimination step.
Step-by-Step Methodology
Preparation: To a 20 mL reaction vial, add 4-methyl-N-(2-methylphenyl)benzamide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂S₂O₈ (1.0 mmol, 2.0 equiv).
Reaction: Add 4.0 mL of TFA. Seal the vial with a Teflon-lined cap and heat the mixture to 100 °C with vigorous stirring for 24 hours.
Workup: Cool the reaction to room temperature. Carefully neutralize the TFA by pouring the mixture into an ice-cold saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 × 15 mL).
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield 2,7-dimethylphenanthridin-6(5H)-one.
Validation & In-Process Control:
Monitor by TLC (Hexanes/EtOAc 7:3). The formation of the phenanthridinone product is easily validated under 254 nm UV light, as the extended polycyclic conjugated system exhibits intense, bright blue fluorescence compared to the UV-absorbent but non-fluorescent starting material.
Protocol III: Electrophilic Amide Activation to Quinazolinones
Beyond transition-metal catalysis, the secondary amide bond itself can be weaponized. By treating the benzamide with trifluoromethanesulfonic anhydride (Tf₂O), the amide is converted into a highly electrophilic nitrilium triflate intermediate, which can be intercepted by nitriles to construct quinazolinones.
Causality of Experimental Design
Tf₂O & 2-Chloropyridine: Tf₂O rapidly O-sulfonylates the amide. 2-Chloropyridine is utilized as a sterically hindered, non-nucleophilic base; it neutralizes the generated triflic acid without attacking the highly reactive nitrilium intermediate.
Step-by-Step Methodology
Activation: Dissolve 4-methyl-N-(2-methylphenyl)benzamide (0.5 mmol) and 2-chloropyridine (0.6 mmol, 1.2 equiv) in anhydrous DCM (5.0 mL) under argon at -78 °C.
Tf₂O Addition: Add Tf₂O (0.6 mmol, 1.2 equiv) dropwise. Stir for 15 minutes at -78 °C, then warm to 0 °C for 30 minutes to ensure complete formation of the imidoyl triflate.
Trapping & Cyclization: Add 2-chlorobenzonitrile (0.75 mmol, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL), extract with DCM, dry over Na₂SO₄, and purify via column chromatography.
Validation & In-Process Control:
FT-IR spectroscopy of a crude reaction aliquot will validate the activation step: the strong secondary amide carbonyl stretch (~1650 cm⁻¹) will completely disappear, replaced by the sharp C=N stretch (~1610 cm⁻¹) of the amidine/quinazolinone system.
Quantitative Data Summary
The following table benchmarks the expected performance of 4-methyl-N-(2-methylphenyl)benzamide across the three distinct synthetic workflows:
Transformation Pathway
Catalyst / Key Reagents
Solvent & Temp
Time
Typical Yield
Key Intermediate
Isoquinolone Synthesis
[Cp*RhCl₂]₂ (2.5 mol%), Cu(OAc)₂, AgSbF₆
t-Amyl OH, 110 °C
16 h
82–89%
Rhodacycle / Olefin
Phenanthridinone Synthesis
Pd(OAc)₂ (5 mol%), K₂S₂O₈
TFA, 100 °C
24 h
70–78%
Palladacycle
Quinazolinone Synthesis
Tf₂O (1.2 eq), 2-Chloropyridine, Nitrile
DCM, -78 °C to RT
12 h
85–92%
Nitrilium Triflate
References
Title : Palladium-Catalyzed Deaminative Phenanthridinone Synthesis from Aniline via C–H Bond Activation
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title : Palladium–Silver Cooperativity in an Aryl Amination Reaction through C–H Functionalization
Source : ACS Catalysis (ACS Publications)
URL :[Link]
Title : Rh(III)-Catalyzed Tandem Oxidative Olefination−Michael Reactions between Aryl Carboxamides and Alkenes
Source : Organic Letters (ACS Publications)
URL :[Link]
Application Notes and Protocols for the Purification of 4-methyl-N-(2-methylphenyl)benzamide by Crystallization
Introduction 4-methyl-N-(2-methylphenyl)benzamide is an aromatic amide of significant interest in medicinal chemistry and materials science.[1][2] The synthesis of this compound, like many organic reactions, often yields...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-methyl-N-(2-methylphenyl)benzamide is an aromatic amide of significant interest in medicinal chemistry and materials science.[1][2] The synthesis of this compound, like many organic reactions, often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[3][4] Achieving a high degree of purity is paramount for its subsequent use in research and development, particularly in pharmaceutical applications where even trace impurities can have significant effects.[5] Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential for high recovery of exceptionally pure material.[6][7]
This comprehensive guide provides detailed application notes and protocols for the purification of 4-methyl-N-(2-methylphenyl)benzamide using various crystallization techniques. It is intended for researchers, scientists, and drug development professionals seeking to optimize the purity of this compound. The protocols herein are designed to be robust and adaptable, with a focus on the underlying principles of crystallization to empower the user to troubleshoot and modify the procedures as needed.
Physicochemical Properties of 4-methyl-N-(2-methylphenyl)benzamide
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective crystallization strategy.
A sharp melting point is indicative of high purity.[9] The reported melting point can be used as a benchmark.
Solubility
Soluble in organic solvents like ethanol and acetone; limited solubility in water.[8] A study has shown that single crystals can be obtained by slow evaporation from an ethanol solution.[2]
Crude products from organic synthesis often contain impurities that can hinder or even prevent successful crystallization.[10] Before proceeding with crystallization, it is beneficial to have an understanding of potential impurities that may be present from the synthesis of 4-methyl-N-(2-methylphenyl)benzamide. Common synthetic routes involve the reaction of a 4-methylbenzoyl chloride with 2-methylaniline or the coupling of 4-methylbenzoic acid and 2-methylaniline.[3]
Byproducts: Formation of N-acylurea byproducts in coupling reactions.[11]
Solvent Residues: Residual solvents from the reaction and initial work-up.
A preliminary purification step, such as an aqueous wash to remove acidic or basic impurities, can be beneficial.[12] For instance, washing the crude product dissolved in an organic solvent with a dilute acid solution can remove unreacted 2-methylaniline, while a dilute base wash can remove unreacted 4-methylbenzoic acid.
Crystallization Techniques for 4-methyl-N-(2-methylphenyl)benzamide
The selection of an appropriate crystallization technique and solvent system is the most critical aspect of achieving high purity. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[13]
Single-Solvent Recrystallization
This is the most common and straightforward crystallization method.
Protocol: Single-Solvent Recrystallization
Solvent Selection: Based on solubility data, ethanol is a good starting point for 4-methyl-N-(2-methylphenyl)benzamide.[1][2] Other potential solvents include acetone and ethyl acetate.[1][8]
Dissolution: In an Erlenmeyer flask, add the crude 4-methyl-N-(2-methylphenyl)benzamide and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely.[14] Add the solvent in small portions until a clear solution is obtained at the solvent's boiling point.[13]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[14]
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[15] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[16]
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[13]
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Advanced Bioanalytical Sample Preparation of 4-Methyl-N-(2-methylphenyl)benzamide for LC-MS/MS
Introduction & Physicochemical Profiling 4-Methyl-N-(2-methylphenyl)benzamide is a uniquely structured diaryl amide frequently utilized in early-stage drug discovery and as a synthetic intermediate. For researchers and b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
4-Methyl-N-(2-methylphenyl)benzamide is a uniquely structured diaryl amide frequently utilized in early-stage drug discovery and as a synthetic intermediate. For researchers and bioanalytical scientists tasked with quantifying this compound in complex biological matrices (such as plasma or serum), understanding its physicochemical profile is the critical first step in method development.
Because the molecule consists of two hydrophobic aromatic rings connected by an amide linker, it is highly lipophilic and remains neutrally charged across the physiological pH spectrum. This lack of ionizable acidic or basic functional groups dictates that traditional ion-exchange Solid-Phase Extraction (SPE) is ineffective, and standard Protein Precipitation (PPT) may leave behind unacceptable levels of matrix interference.
Table 1: Physicochemical & Mass Spectrometric Profile
Parameter
Value / Description
IUPAC Name
4-methyl-N-(2-methylphenyl)benzamide
Chemical Formula
C15H15NO
Monoisotopic Mass
225.1154 Da
Predicted LogP
~3.8 (Highly Lipophilic)
Ionization State
Neutral (Amide nitrogen is non-basic; pKa < 0)
ESI Mode
Positive (ESI+)
Precursor Ion
m/z 226.1 [M+H]⁺
Primary Product Ion
m/z 119.1 (4-methylbenzoyl cation)
Rationale for Sample Preparation Strategy (E-E-A-T)
The Causality of Extraction Choice: Why LLE over PPT?
When analyzing highly lipophilic, neutral molecules in plasma, standard Protein Precipitation (PPT) using acetonitrile or methanol is often insufficient. While PPT successfully denatures proteins, it fails to remove endogenous glycerophosphocholines. These zwitterionic phospholipids elute late in reversed-phase chromatography—exactly where our lipophilic target analyte elutes. Co-elution of these lipids causes severe ion suppression in the electrospray ionization (ESI) source, drastically reducing assay sensitivity and reproducibility [1].
To mitigate this, we employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Because 4-methyl-N-(2-methylphenyl)benzamide is a neutral amide, it remains un-ionized at pH 7.4. By buffering the plasma to a neutral pH and partitioning it with MTBE, the target analyte quantitatively transfers into the organic layer. Conversely, the problematic polar matrix components and phospholipids are retained in the aqueous phase. MTBE is specifically chosen over ethyl acetate because it forms a distinct, easily decantable upper organic layer and evaporates rapidly under nitrogen.
Building a Self-Validating System
A robust bioanalytical protocol must be a self-validating system. To ensure this, a stable-isotope-labeled internal standard (SIL-IS) or a structural analog must be spiked into the raw matrix prior to any extraction steps. The IS tracks the target analyte through the entire LLE process, correcting for any partition losses, volumetric errors during decanting, and residual matrix effects during ionization. By calculating the Matrix Factor (MF)—the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix—analysts can continuously verify the integrity of the extraction and maintain compliance with FDA Bioanalytical Method Validation guidelines [2][3].
Aliquot & Spike: Transfer 50 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).
Buffer Addition: Add 50 µL of 0.1 M Phosphate Buffer (pH 7.4) to the sample. Causality: This standardizes the pH across all samples, ensuring the matrix proteins remain stable prior to extraction and the analyte remains strictly neutral.
Solvent Partitioning: Add 500 µL of MTBE to the tube. Cap securely.
Mixing: Vortex the samples vigorously for 10 minutes using a multi-tube vortexer. Causality: Extended vortexing maximizes the surface area between the aqueous and organic phases, driving the lipophilic analyte into the MTBE.
Phase Separation: Centrifuge the tubes at 14,000 × g for 5 minutes at 4 °C.
Decanting: Carefully transfer 400 µL of the upper organic (MTBE) layer into a clean 96-well collection plate or glass vial. Crucial: Do not disturb the protein interface.
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Water:Acetonitrile. Vortex for 2 minutes and centrifuge briefly before LC-MS/MS injection.
Workflow Visualization
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 4-methyl-N-(2-methylphenyl)benzamide.
LC-MS/MS Analytical Conditions
Because the analyte is highly lipophilic, a standard C18 column is ideal. A rapid gradient is utilized to wash out early-eluting polar endogenous compounds, followed by a high-organic ramp to elute the target compound.
Table 2: Chromatography and Mass Spectrometry Parameters
Module
Parameter
Setting
Chromatography
Column
Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
0-0.5 min: 20% B 0.5-2.5 min: 20% → 95% B 2.5-3.5 min: 95% B 3.5-4.0 min: 20% B
Flow Rate
0.4 mL/min
Injection Volume
2.0 µL
Mass Spectrometry
Source Temperature
500 °C
Capillary Voltage
3.0 kV
Collision Energy (CE)
25 eV (Optimized for m/z 119.1 transition)
Dwell Time
50 ms per transition
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]
Application Note: In Vitro Evaluation of 4-Methyl-N-(2-methylphenyl)benzamide as an Immunomodulatory Agent in RAW 264.7 Macrophages
Introduction & Mechanistic Rationale The development of novel anti-inflammatory therapeutics frequently centers on small-molecule inhibitors capable of intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Benz...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The development of novel anti-inflammatory therapeutics frequently centers on small-molecule inhibitors capable of intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Benzamide derivatives have emerged as a highly versatile pharmacophore class, demonstrating potent inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the release of pro-inflammatory cytokines [1, 2].
This application note details a comprehensive, self-validating cell culture assay protocol for evaluating 4-methyl-N-(2-methylphenyl)benzamide (also known as 4-methyl-N-(o-tolyl)benzamide). Structurally, the dual-methylated aromatic rings flanking the benzamide core provide optimal lipophilicity for cellular penetration, a critical factor when targeting intracellular kinases or transcription factors like NF-κB [3].
To ensure scientific rigor, this guide is built on a causal experimental framework :
We first establish the compound's therapeutic window to rule out cytotoxic artifacts.
We then quantify its phenotypic efficacy by measuring downstream inflammatory mediators (Nitric Oxide and Cytokines).
Finally, we validate its mechanism of action by tracking the nuclear translocation of NF-κB[4].
Experimental Workflow
The following workflow illustrates the logical progression of the assays. A parallel testing approach is utilized to ensure that cytotoxicity data directly correlates with the anti-inflammatory readouts from the exact same cell passages and compound dilutions.
Fig 1: Parallel workflow for evaluating benzamide derivative efficacy and toxicity.
Protocol 1: Cytotoxicity Profiling (MTT Assay)
Causality & Rationale: A common pitfall in drug screening is misinterpreting a reduction in inflammatory markers as therapeutic efficacy when it is actually an artifact of cell death. Establishing the maximum non-toxic concentration (MNTC) is a non-negotiable prerequisite.
Materials:
RAW 264.7 murine macrophages (ATCC® TIB-71™)
DMEM supplemented with 10% Heat-Inactivated FBS (HI-FBS)
4-methyl-N-(2-methylphenyl)benzamide (Stock dissolved in DMSO)
MTT Reagent (5 mg/mL in PBS)
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at a density of
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Starvation (Optional but Recommended): Replace media with low-serum DMEM (1% FBS) for 4 hours. Why? High serum proteins can bind the benzamide derivative, reducing the effective free drug concentration and increasing assay variability.
Compound Treatment: Treat cells with varying concentrations of the benzamide derivative (e.g., 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.
Incubation: Incubate for 24 hours.
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours in the dark. Why? Viable cells with active metabolism convert MTT into a purple formazan product.
Solubilization & Reading: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.
Protocol 2: Anti-Inflammatory Efficacy (NO & Cytokine Secretion)
Causality & Rationale: Lipopolysaccharide (LPS) acts as a potent agonist for TLR4, initiating a massive inflammatory cascade. By pre-treating the cells with the benzamide derivative 1 hour prior to LPS stimulation, we allow the small molecule to achieve intracellular equilibrium and pre-occupy its target complexes (e.g., IKK or MAPKs) before the signaling tsunami begins.
Step-by-Step Methodology:
Cell Seeding: Seed cells at
5×104
cells/well in a 24-well plate.
Pre-treatment: Add the benzamide derivative at concentrations determined to be non-toxic in Protocol 1 (e.g., 5, 10, 20 µM). Incubate for 1 hour.
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Why 1 µg/mL? This concentration is empirically proven to induce robust iNOS expression and NO release without triggering macrophage apoptosis[1].
Supernatant Harvest: After 24 hours, collect the cell culture supernatant and centrifuge at 1,000 x g for 5 minutes to remove cellular debris.
Griess Assay (Nitric Oxide):
Mix 50 µL of supernatant with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Incubate for 10 minutes at room temperature. Read absorbance at 540 nm against a sodium nitrite standard curve.
ELISA (TNF-α / IL-6): Use 100 µL of the remaining supernatant to quantify cytokine release using commercially available sandwich ELISA kits, adhering to the manufacturer's kinetic wash protocols.
Causality & Rationale: Benzamide derivatives frequently exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby trapping the NF-κB (p65/p50) dimer in the cytosol [2, 4]. To prove this mechanism, we must physically separate the cytoplasmic and nuclear fractions and probe for p65 via Western Blot.
Fig 2: Putative mechanism of action for benzamide-mediated NF-κB inhibition.
Step-by-Step Methodology:
Stimulation Kinetics: Seed cells in 6-well plates (
1×106
cells/well). Pre-treat with the compound for 1 hour, then stimulate with LPS. Critical Timing: Harvest cells at 30 to 60 minutes post-LPS. NF-κB translocation is a rapid, transient event; waiting 24 hours will result in missing the mechanistic window.
Subcellular Fractionation:
Lyse cells in hypotonic Buffer A (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) to burst the plasma membrane while leaving nuclei intact.
Centrifuge at 3,000 x g for 5 minutes. The supernatant is the Cytosolic Fraction .
Wash the pellet, then resuspend in hypertonic Buffer C (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol). Vortex vigorously for 30 minutes at 4°C to extract nuclear proteins.
Centrifuge at 14,000 x g for 15 minutes. The supernatant is the Nuclear Fraction .
Western Blotting: Resolve fractions on a 10% SDS-PAGE gel. Probe the nuclear fraction for p65 (using Lamin B1 as a nuclear loading control) and the cytosolic fraction for IκBα (using β-actin as a cytosolic control).
Representative Quantitative Data
To facilitate easy comparison, all quantitative outputs from the described protocols should be summarized. Below is a representative data structure demonstrating the expected pharmacological profile of a potent benzamide derivative in this assay system.
Treatment Group
Concentration (µM)
Cell Viability (%) ± SD
NO Production (µM) ± SD
TNF-α Secretion (pg/mL) ± SD
Control (Vehicle)
0
100.0 ± 2.1
1.2 ± 0.3
45 ± 12
LPS (1 µg/mL)
0
98.5 ± 3.4
28.4 ± 1.8
1850 ± 110
LPS + Benzamide
5
99.1 ± 2.8
19.5 ± 1.5
1240 ± 85
LPS + Benzamide
10
97.4 ± 3.0
11.2 ± 1.1
780 ± 60
LPS + Benzamide
20
95.2 ± 4.1
4.8 ± 0.6
310 ± 45
LPS + Benzamide
50
72.3 ± 5.5 (Toxic)
N/A
N/A
Note: Data at 50 µM is excluded from anti-inflammatory analysis due to the >20% drop in cell viability, underscoring the necessity of the parallel MTT assay.
References
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic Chemistry. Available at:[Link]
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]
Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. BMC Immunology (PMC). Available at:[Link]
Application
Application Note: Optimization of Thin Layer Chromatography (TLC) Solvent Systems for 4-Methyl-N-(2-methylphenyl)benzamide
Executive Summary This application note provides a comprehensive, field-validated methodology for the thin layer chromatographic (TLC) analysis of 4-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-p-toluami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note provides a comprehensive, field-validated methodology for the thin layer chromatographic (TLC) analysis of 4-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-p-toluamide). Designed for researchers in synthetic organic chemistry and drug development, this guide bypasses generic protocols to offer a highly specific, mechanistically grounded approach to mobile phase selection, stationary phase interactions, and self-validating experimental workflows.
To design an optimal solvent system, we must first deconstruct the target molecule's structural impact on its chromatographic behavior.
The Amide Core (-CONH-) : In normal-phase TLC, retention is primarily driven by hydrogen bonding between the analyte and the acidic silanol groups (-SiOH) on the silica gel layer ()[1]. The amide carbonyl acts as a strong hydrogen-bond acceptor, while the N-H acts as a donor.
Steric Hindrance & Lipophilicity : The molecule features a p-tolyl group and an o-tolyl group. Crucially, the ortho-methyl substituent on the aniline ring introduces severe steric hindrance. This bulk forces the aromatic ring out of coplanarity with the amide bond, disrupting extended
π
-conjugation and partially shielding the N-H proton from interacting with the stationary phase.
Causality in Migration : Because of this steric shielding and the high lipophilicity of the two methyl-substituted aromatic rings, 4-methyl-N-(2-methylphenyl)benzamide exhibits a significantly higher retention factor (
Rf
)—meaning it migrates faster—than its unhindered analog, N-phenylbenzamide.
Rationale for Solvent System Selection
A binary solvent system comprising a non-polar hydrocarbon (diluent) and a polar ester (modifier) is thermodynamically optimal for this class of compounds.
The Gold Standard (Hexane / Ethyl Acetate) : Hexane controls the overall migration velocity, while ethyl acetate acts as the active displacer. The carbonyl oxygen of ethyl acetate actively competes with the benzamide for the silica's silanol binding sites. For sterically hindered N-arylbenzamides, a ratio of 4:1 to 3:1 (Hexane:EtOAc) provides the ideal thermodynamic balance, yielding
Rf
values in the target resolution zone of 0.3 to 0.5. This specific system is widely validated for the purification of related quinazolinone precursors in advanced synthetic methodologies ()[2].
Orthogonal Selectivity (DCM / Methanol) : If co-eluting impurities (such as unreacted o-toluidine) are present, a 95:5 Dichloromethane:Methanol system provides orthogonal selectivity. DCM interacts via dipole-dipole forces rather than strict hydrogen-bond basicity, altering the elution order.
Method Development Workflow
Fig 1. Systematic TLC solvent optimization workflow for N-arylbenzamides.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol integrates internal controls (co-spotting) and stability checks (2D TLC) to create a self-validating analytical system.
Step 1: Plate Preparation
Action : Cut a Silica Gel 60 F254 plate (aluminum or glass-backed) to 5 x 10 cm. Draw a baseline 1 cm from the bottom using a soft graphite pencil.
Causality : Graphite is inert; ink from pens contains organic dyes that will elute and contaminate the chromatogram.
Step 2: Sample Preparation & Application
Action : Dissolve 1–2 mg of the benzamide in 1 mL of ethyl acetate. Using a glass microcapillary, apply 1–2
μ
L spots to the baseline. Keep spot diameters strictly under 2 mm.
Self-Validation (Co-spotting) : Apply three lanes: Lane 1 (Starting Material), Lane 2 (Co-spot: Starting Material + Product), Lane 3 (Product). This eliminates false
Rf
shifts caused by matrix effects or localized silica inconsistencies.
Step 3: Chamber Saturation
Action : Line a twin-trough developing chamber with filter paper. Add 10 mL of the optimized solvent (e.g., Hexane:EtOAc 4:1). Seal and equilibrate for 15 minutes.
Causality : Saturation fills the chamber's atmosphere with solvent vapor. This prevents the mobile phase from evaporating off the face of the plate during the run, which would otherwise cause artificial
Rf
inflation and edge effects ("smiling") ()[1].
Step 4: Development & Visualization
Action : Place the plate vertically in the chamber. Develop until the solvent front is 1 cm from the top edge. Remove, mark the front, and dry.
Action : View under short-wave UV light (254 nm).
Causality : The highly conjugated
π
-system of the two aromatic rings strongly absorbs UV light, quenching the green fluorescence of the F254 indicator and appearing as a dark, crisp spot.
Quantitative Data Presentation
Table 1: Solvent System Performance Matrix
| Solvent System (v/v) | Polarity Index | Expected
Rf
Range | Elution Characteristics & Causality |
| :--- | :--- | :--- | :--- |
| Hexane : EtOAc (9:1) | Low | 0.05 - 0.15 | Too retentive; insufficient ester concentration to displace the amide from silanol groups. |
| Hexane : EtOAc (4:1) | Moderate | 0.35 - 0.45 | Optimal ; provides sharp bands and excellent resolution from polar synthetic precursors. |
| Hexane : EtOAc (1:1) | High | 0.75 - 0.85 | Too fast; high risk of co-elution with non-polar lipophilic impurities. |
| DCM : MeOH (95:5) | Moderate | 0.40 - 0.50 | Excellent orthogonal alternative; resolves compounds based on dipole interactions. |
Table 2: Visualization Techniques
| Technique | Sensitivity | Result / Observation | Mechanism |
| :--- | :--- | :--- | :--- |
| UV (254 nm) | High | Dark spot on green background |
π→π∗
transitions in the aromatic rings quench the plate's inorganic phosphor. |
| KMnO
4
Stain | Moderate | Yellow/Brown spot on purple | Oxidation of the electron-rich o-toluidine ring upon gentle heating. |
| Iodine Chamber | Low-Mod | Reversible brown spot | Reversible complexation of I
2
vapor with the aromatic
π
-clouds. |
Troubleshooting & Advanced Validation
Addressing Tailing : If the compound exhibits tailing (a teardrop-shaped spot), it indicates overly strong secondary interactions with highly acidic silanol sites. Solution : Add 1% Triethylamine (TEA) to the mobile phase. The basic TEA will competitively neutralize the most acidic silanols, restoring a Gaussian peak shape.
2D TLC for On-Column Stability : Amides are generally stable, but to definitively rule out on-column degradation (e.g., acid-catalyzed hydrolysis on silica), perform a Two-Dimensional (2D) TLC. Spot the compound in the bottom-left corner, develop in Hexane:EtOAc (4:1), dry the plate, rotate it 90 degrees, and develop again in the same solvent. A single spot resting perfectly on the diagonal bisecting the plate validates that the compound is chemically stable under the chromatographic conditions. Any spots off the diagonal indicate degradation during the run.
References
Mahesha, C. K., et al. "Tandem Transformation of Indazolones to Quinazolinones through Pd-Catalyzed Carbene Insertion into an N–N Bond." The Journal of Organic Chemistry, American Chemical Society, Jan. 2023. Available at:[Link][2]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of Benzamide Isomers: 4-methyl-N-(2-methylphenyl)benzamide vs. N-(3-methylphenyl)benzamide
Prepared by: Dr. Gemini, Senior Application Scientist Introduction N-arylbenzamide derivatives constitute a cornerstone class of molecules in medicinal chemistry and materials science.[1] Characterized by a benzamide cor...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
N-arylbenzamide derivatives constitute a cornerstone class of molecules in medicinal chemistry and materials science.[1] Characterized by a benzamide core with an aryl substituent on the nitrogen atom, this scaffold's modular nature permits extensive structural modifications, enabling the precise tuning of physicochemical and biological properties.[1] This versatility has led to their exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2]
The seemingly subtle variation in substituent placement on the aromatic rings can induce profound changes in a molecule's three-dimensional conformation, crystal packing, and, consequently, its interaction with biological targets. This guide provides an in-depth, objective comparison of two structural isomers: 4-methyl-N-(2-methylphenyl)benzamide and N-(3-methylphenyl)benzamide. We will dissect their structural nuances, compare their physicochemical properties with supporting experimental data, and provide validated protocols for their synthesis and characterization. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and modify these scaffolds for their specific applications.
Molecular Structure: A Tale of Two Isomers
The fundamental difference between the two compounds lies in the placement of methyl (-CH₃) groups on the benzamide scaffold.
4-methyl-N-(2-methylphenyl)benzamide (Isomer A): This molecule possesses two methyl groups. One is at the para (4) position of the benzoyl ring, and the other is at the ortho (2) position of the N-phenyl (anilino) ring. Its chemical formula is C₁₅H₁₅NO.[3]
N-(3-methylphenyl)benzamide (Isomer B): This isomer has a single methyl group at the meta (3) position of the N-phenyl ring, with an unsubstituted benzoyl ring. Its chemical formula is C₁₄H₁₃NO.[4]
This seemingly minor positional variance has significant steric and electronic implications that dictate the molecule's overall shape and properties.
Figure 1: Chemical structures of the two benzamide isomers.
Comparative Physicochemical and Spectroscopic Profile
The structural differences manifest as distinct physicochemical and spectroscopic characteristics. The following table summarizes these key parameters, compiled from experimental data and established analytical principles.
Differences in crystal lattice energy due to varied molecular symmetry and intermolecular packing efficiency. The ortho-methyl group in Isomer A can influence planarity and packing.
Both are non-polar aromatic compounds.[7][8] Solubility in specific solvents may vary slightly due to packing differences.
¹H NMR (Amide N-H)
~9.8-10.2 ppm (predicted, broad singlet)
~9.8-10.2 ppm (predicted, broad singlet)
The chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding.
¹H NMR (Methyl -CH₃)
Two singlets: ~2.4 ppm & ~2.3 ppm (predicted)
One singlet: ~2.3 ppm (predicted)
Isomer A has two distinct methyl groups. Isomer B has one.
¹³C NMR (Carbonyl C=O)
~166-168 ppm (predicted)
~166-168 ppm (predicted)
The electronic environment of the amide carbonyl is similar in both.
IR (C=O Stretch)
~1630-1660 cm⁻¹
~1630-1660 cm⁻¹
This is the characteristic absorption range for a secondary amide carbonyl (Amide I band).
IR (N-H Stretch)
~3250-3350 cm⁻¹
~3250-3350 cm⁻¹
This absorption (Amide A band) is indicative of the N-H bond and is sensitive to hydrogen bonding.
Insights from X-Ray Crystallography: A Conformational Deep Dive
Single-crystal X-ray diffraction studies provide definitive experimental evidence of the conformational impact of methyl group placement.
For 4-methyl-N-(2-methylphenyl)benzamide (Isomer A) , the presence of the ortho-methyl group on the anilino ring introduces significant steric hindrance. This forces a pronounced twist between the anilino ring and the central amide plane. The asymmetric unit contains two independent molecules, which themselves differ in the dihedral angle between the aromatic rings, reported as 48.98° and 57.48° .[3] This indicates conformational flexibility even within the solid state. The N-H and C=O bonds of the amide group adopt an anti conformation relative to each other.[3]
For N-(3-methylphenyl)benzamide (Isomer B) , the meta-methyl group exerts less steric influence on the amide linkage. However, the molecule is still significantly non-planar. The dihedral angles between the two benzene rings in its four symmetry-independent molecules range from 70.6° to 74.2° .[4] The amide group itself is twisted relative to the benzoyl ring, with dihedral angles between 22.3° and 25.2°.[4] In both isomers, the molecules are linked into chains via intermolecular N—H···O hydrogen bonds, a common and crucial interaction in benzamide crystal packing.[3][4]
Causality Explained: The ortho-methyl group in Isomer A creates a direct steric clash with the amide group, forcing a twist to relieve this strain. The meta-methyl group in Isomer B has no such direct interaction, so the observed non-planarity is more a result of optimizing crystal packing forces and minimizing broader steric interactions between the two bulky aromatic rings. This fundamental difference in the origin of non-planarity is a key distinguishing feature.
Experimental Protocols
The following sections provide standardized, self-validating methodologies for the synthesis and characterization of these benzamide derivatives.
Synthesis: Schotten-Baumann Reaction
The most direct and reliable method for synthesizing these compounds is the acylation of the corresponding aniline with a benzoyl chloride derivative in the presence of a base. This is a classic Schotten-Baumann reaction.
Objective: To form an amide bond between an aniline and a benzoyl chloride.
Materials:
For Isomer A: 4-methylbenzoyl chloride and 2-methylaniline (o-toluidine)
For Isomer B: Benzoyl chloride and 3-methylaniline (m-toluidine)
10% Aqueous Sodium Hydroxide (NaOH) solution
Dichloromethane (DCM) or Diethyl Ether
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Ethanol (for recrystallization)
Protocol:
Aniline Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of the respective aniline (e.g., 2-methylaniline for Isomer A) in 50 mL of DCM.
Aqueous Base: Add 50 mL of 10% aqueous NaOH solution to the flask. Stir vigorously to create a biphasic mixture. The base acts as a scavenger for the HCl byproduct.
Acylation: While stirring vigorously at room temperature, add 1.05 equivalents of the corresponding benzoyl chloride (e.g., 4-methylbenzoyl chloride for Isomer A) dropwise over 10-15 minutes. The reaction is often exothermic.
Reaction Monitoring: Continue stirring for 30-60 minutes after the addition is complete. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v).[9] The product should have a different Rf value than the starting aniline.
Work-up & Extraction: Pour the reaction mixture into a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted aniline), 50 mL of water, and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol.[3] Filter the resulting crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Figure 2: General experimental workflow for benzamide synthesis.
Characterization Protocols
Objective: To confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Prep: Dissolve ~15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in an NMR tube.[10]
¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans.
¹³C NMR Acquisition: Record the spectrum on the same instrument (at ~100 MHz). Use a proton-decoupled pulse sequence and acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).[10]
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
Infrared (IR) Spectroscopy
Instrumentation: Use an FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[10]
Sample Prep: Place a small amount of the dry, solid product directly onto the ATR crystal.
Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Analysis: Identify key functional group peaks, focusing on the N-H stretch (~3300 cm⁻¹) and the C=O stretch (~1650 cm⁻¹).
Conclusion
While both 4-methyl-N-(2-methylphenyl)benzamide and N-(3-methylphenyl)benzamide belong to the same class of N-arylbenzamides, this guide demonstrates that the isomeric placement of methyl groups imparts distinct and measurable differences in their structural and physicochemical profiles. The ortho-methyl group in Isomer A induces a significant steric twist, resulting in a different solid-state conformation compared to the meta-substituted Isomer B. These variations in three-dimensional structure, confirmed by crystallographic data, directly influence properties such as melting point and crystal packing. For researchers in drug discovery, these subtle differences are paramount, as they can dramatically alter how a molecule fits into a receptor's binding pocket, ultimately governing its biological activity. The provided protocols offer a robust framework for the synthesis and unambiguous characterization of these and other related benzamide derivatives, ensuring the scientific integrity and reproducibility required for advanced research.
References
BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem.
Gowda, B. T., et al. (n.d.). N-(3-Methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
Gowda, B. T., et al. (n.d.). 4-Methyl-N-(2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Center for Biotechnology Information. [Link]
Gowda, B. T., et al. (n.d.). 3-Methyl-N-phenylbenzamide. National Center for Biotechnology Information. [Link]
Cao, Y., & Ghadiri, M. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. [Link]
ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]
Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. ResearchGate. [Link]
Kumar, A., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]
PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. PrepChem.com. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Royal Society of Chemistry. [Link]
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. National Center for Biotechnology Information. [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
BenchChem. (2025). The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis. BenchChem.
National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
Purity Validation of 4-methyl-N-(2-methylphenyl)benzamide: A Comparative Guide to GC-MS vs. HPLC
As drug development pipelines increasingly rely on highly specific benzamide derivatives, the analytical stringency applied to intermediate and Active Pharmaceutical Ingredient (API) purity must scale accordingly. 4-meth...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly specific benzamide derivatives, the analytical stringency applied to intermediate and Active Pharmaceutical Ingredient (API) purity must scale accordingly. 4-methyl-N-(2-methylphenyl)benzamide is a sterically hindered, hydrophobic benzamide derivative. Validating its purity requires an analytical framework that not only quantifies the main compound but also resolves structurally similar synthetic impurities.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-methyl-N-(2-methylphenyl)benzamide, providing researchers with field-proven methodologies and mechanistic rationales[1].
The Causality of Method Selection: GC-MS vs. HPLC
The decision to deploy GC-MS over HPLC-UV is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical goals of the validation phase.
Volatility and Thermal Stability: 4-methyl-N-(2-methylphenyl)benzamide is a relatively low-molecular-weight, uncharged compound that exhibits good thermal stability and volatility. Unlike highly reactive or thermally labile N-haloamides (which necessitate low-temperature HPLC[2]), this specific methyl-substituted benzamide is highly amenable to vaporization without degradation in a GC inlet[1].
Impurity Profiling and Structural Confirmation: While HPLC-UV provides excellent quantitative precision for bulk purity, it lacks the innate ability to elucidate the structure of unknown impurities. GC-MS couples high-resolution chromatographic separation with electron ionization (EI) mass spectrometry. This allows for the immediate structural identification of volatile by-products (e.g., unreacted 2-methylaniline or 4-methylbenzoyl chloride derivatives) based on their fragmentation patterns[1][3].
Matrix Interferences: In complex synthetic matrices, GC-MS provides an orthogonal separation mechanism to LC. The use of a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) separates compounds based on boiling point and vapor pressure, bypassing the solubility constraints often encountered in reversed-phase HPLC[4].
Comparative Performance Data
The following table synthesizes the performance characteristics of GC-MS and HPLC for the purity analysis of benzamide derivatives[1][2].
Parameter
GC-MS (Electron Ionization)
HPLC (UV Detection)
Primary Utility
Trace impurity profiling, structural elucidation
Bulk purity quantification, routine QC
Analyte Compatibility
Volatile, thermally stable compounds
Non-volatile, thermally labile compounds
Sensitivity (LOD)
High (typically low ng/mL to pg/mL)
Moderate (typically µg/mL)
Structural Data
Yes (Fragmentation patterns / Library matching)
No (Requires LC-MS coupling)
Sample Preparation
Solvent extraction (e.g., Dichloromethane)
Dissolution in mobile phase
Run Time
15–25 minutes (Temperature gradient)
5–15 minutes (Isocratic or gradient)
Experimental Protocol: GC-MS Purity Validation
To establish a self-validating system, the following protocol details the GC-MS methodology for assessing the purity of 4-methyl-N-(2-methylphenyl)benzamide. This method ensures baseline resolution between the target API and potential synthetic impurities[4].
Solvent: GC-MS grade Dichloromethane (DCM) or Methanol[4].
Internal Standard (IS): Biphenyl or an isotopically labeled benzamide (to correct for injection volume variance).
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10.0 mg of the 4-methyl-N-(2-methylphenyl)benzamide sample.
Dissolve the sample in 10.0 mL of GC-MS grade DCM to achieve a stock concentration of 1.0 mg/mL.
Spike the solution with the Internal Standard to a final IS concentration of 50 µg/mL.
Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.
Instrument Configuration:
System: GC coupled with a single quadrupole Mass Spectrometer.
Column: DB-5 or equivalent capillary column (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness)[4].
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min[4].
Chromatographic Conditions (Temperature Program):
Inlet Temperature: 250 °C (Split ratio 10:1 to prevent column overloading).
Oven Program: Initial temperature at 80 °C (hold for 1 min), ramp at 15 °C/min to 280 °C, and hold for 5 minutes. Total run time: ~19.3 minutes.
Mass Spectrometry Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Acquisition Mode: Full Scan mode (m/z 50 to 400) for unknown impurity identification, and Selected Ion Monitoring (SIM) for high-sensitivity quantification of the molecular ion.
Data Analysis & Self-Validation:
Calculate the relative peak area percentage of the 4-methyl-N-(2-methylphenyl)benzamide peak against the total integrated area of all peaks (excluding the solvent front and IS).
Cross-reference the mass spectrum of the main peak and any impurities against the NIST mass spectral library to confirm structural identity[3].
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making and operational workflow for validating benzamide purity.
Analytical workflow for selecting and executing GC-MS purity validation of benzamides.
References
Toray Research Center. "GC、GC/MS等による化学品の純度・不純物分析" Available at:[Link]
Research Trends Journal. "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products." Available at: [Link]
A Comparative Guide to Bioanalytical Method Validation for 4-methyl-N-(2-methylphenyl)benzamide in Plasma
This guide provides an in-depth comparison of analytical strategies for the validation of methods to quantify 4-methyl-N-(2-methylphenyl)benzamide in plasma. Designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of analytical strategies for the validation of methods to quantify 4-methyl-N-(2-methylphenyl)benzamide in plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explore the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and regulatory-compliant bioanalytical assay.
Introduction: The Imperative for a Validated Bioanalytical Method
4-Methyl-N-(2-methylphenyl)benzamide is a small molecule whose pharmacokinetic (PK) and toxicokinetic (TK) profiles are essential for its development as a potential therapeutic agent. Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that these concentration measurements be generated using well-characterized and fully validated bioanalytical methods to ensure data reliability for pivotal regulatory decisions.[3][4][5]
This guide focuses on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the industry's gold standard for its unparalleled sensitivity and selectivity in complex biological fluids.[6] We will dissect the critical decision points in method development, primarily focusing on a comparative evaluation of sample preparation techniques, and culminate in a comprehensive overview of the validation parameters that underpin a trustworthy and defensible method.
The Regulatory Bedrock: Adherence to Global Standards
The foundation of any bioanalytical method validation is its adherence to established regulatory guidelines. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has become the global standard, harmonizing the expectations of the FDA, EMA, and other regulatory authorities.[3][5][7][8] Adherence to this guideline is not merely a procedural checkpoint; it is a framework for demonstrating that an analytical method is suitable for its intended purpose.[3][4] This guide is written in alignment with the principles laid out in the ICH M10 guideline.
A Comparative Analysis of Plasma Sample Preparation Techniques
The primary challenge in bioanalysis is the "matrix effect"—the alteration of analyte ionization by co-eluting endogenous components from the biological sample, such as phospholipids and proteins.[9][10][11] This can lead to signal suppression or enhancement, compromising data accuracy and precision.[6][12] The choice of sample preparation technique is therefore the most critical step in mitigating these effects. We compare the three most prevalent methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): The High-Throughput Workhorse
PPT is often the first approach attempted due to its simplicity, speed, and low cost.[13][14][15] The principle involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma sample, which denatures and precipitates the proteins.
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
Add 300 µL of cold acetonitrile to precipitate the proteins.
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[16]
Carefully transfer the supernatant to a clean tube or a 96-well plate.
Inject an aliquot (e.g., 2-5 µL) of the supernatant directly into the LC-MS/MS system.[16][17]
Why Acetonitrile? Acetonitrile generally provides cleaner extracts than methanol by precipitating a wider range of proteins and having a lower propensity to extract highly water-soluble matrix components.[13][18]
Trustworthiness: While fast, PPT is the least selective method. It often leaves behind significant amounts of phospholipids, which are notorious for causing matrix effects in ESI-MS.[10][11] Therefore, its suitability is highly dependent on achieving sufficient chromatographic separation between the analyte and these interferences.
Liquid-Liquid Extraction (LLE): The Classic Cleanup
LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility. This technique generally yields a cleaner extract than PPT.
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
Add 20 µL of the IS working solution.
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
Vortex for 5 minutes to facilitate the partitioning of the analyte into the organic phase.
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
Transfer the organic (upper) layer to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Inject an aliquot into the LC-MS/MS system.
Why MTBE? Methyl tert-butyl ether (MTBE) is an excellent choice for moderately lipophilic compounds like 4-methyl-N-(2-methylphenyl)benzamide. It has low water solubility, leading to good phase separation, and its high volatility makes the evaporation step efficient.
Trustworthiness: LLE is more selective than PPT and effectively removes non-volatile salts and many polar interferences.[19] However, it can be labor-intensive and may not efficiently remove all phospholipids. The choice of solvent is critical and must be optimized for the specific analyte.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
SPE provides the cleanest extracts by partitioning the analyte between a solid stationary phase and a liquid mobile phase.[14][20] It offers high selectivity and can significantly reduce matrix effects, often leading to improved assay sensitivity and robustness.[18]
Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
Load: To 100 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
Wash: Pass 1 mL of 20% methanol in water through the cartridge to remove polar interferences.
Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Inject: Inject an aliquot into the LC-MS/MS system.
Why C18? A C18 (octadecyl) sorbent is a logical starting point for a moderately nonpolar molecule. The wash step is crucial for removing interferences that are more polar than the analyte, while the elution solvent is strong enough to desorb the analyte.
Trustworthiness: SPE is a highly self-validating system. The multi-step process provides a rigorous and reproducible cleanup, making it the preferred method for regulated bioanalysis where achieving the lowest limit of quantification and minimizing variability is paramount.[20]
Data Presentation: Comparative Performance of Sample Preparation Methods
This table presents hypothetical yet representative data to illustrate expected performance differences.
Optimized Analytical Method & Validation
Based on the comparative analysis, an SPE-based method is selected for full validation due to its superior cleanup and potential for the highest data quality.
4-methyl-N-(2-methylphenyl)benzamide: Precursor ion > Product ion (To be determined experimentally, e.g., m/z 240.1 > 119.1)
Internal Standard (IS): Precursor ion > Product ion (e.g., m/z 247.1 > 126.1 for a ¹³C₆-labeled IS)
Visualization of the Bioanalytical Workflow
Caption: End-to-end workflow for the bioanalysis of 4-methyl-N-(2-methylphenyl)benzamide.
Method Validation Summary
A full validation was performed according to the ICH M10 guideline.[3][7] The method demonstrated acceptable performance across all tested parameters.
Validation Parameter
Purpose
Acceptance Criteria (ICH M10)
Result
Selectivity
Ensure no interference at the retention times of the analyte and IS.
No significant peaks in blank matrix (>20% of LLOQ response).
Pass
Calibration Curve
Demonstrate the relationship between instrument response and concentration.
≥ 75% of standards within ±15% of nominal (±20% at LLOQ); r² ≥ 0.99.
Pass
LLOQ
Lowest concentration measured with acceptable accuracy and precision.
Accuracy: 80-120%; Precision: ≤ 20% CV.
Pass (0.1 ng/mL)
Accuracy & Precision
Assess closeness to nominal value and repeatability.
Accuracy: 85-115% (80-120% at LLOQ); Precision: ≤ 15% CV (≤ 20% at LLOQ).
Pass
Matrix Effect
Assess the impact of matrix components on ionization.
IS-normalized matrix factor CV ≤ 15% across ≥ 6 lots of matrix.[4]
Pass
Stability
Ensure analyte integrity during sample handling and storage.
Mean concentration within ±15% of nominal concentration.[22][23]
Pass
- Freeze/Thaw (3 cycles)
Simulates retrieving samples from freezer.
Within ±15% of baseline.
Pass
- Bench-Top (4 hours)
Simulates sample processing time.
Within ±15% of baseline.
Pass
- Long-Term (-80°C, 90 days)
Simulates long-term storage.
Within ±15% of baseline.
Pass
Visualization of Sample Preparation Decision Logic
Caption: Decision logic for selecting the optimal sample preparation method.
Conclusion and Authoritative Recommendation
The successful validation of a bioanalytical method is a prerequisite for generating reliable data in drug development. This guide has demonstrated that while simpler methods like Protein Precipitation offer speed, they carry a higher risk of matrix effects that can compromise data integrity. For the quantification of 4-methyl-N-(2-methylphenyl)benzamide in plasma, Solid-Phase Extraction (SPE) emerges as the superior technique.
The investment in developing a robust SPE protocol is justified by the resulting clean extracts, which minimize matrix effects, improve the signal-to-noise ratio, and allow for a lower limit of quantification. This leads to a more rugged and reliable method that can withstand the scrutiny of regulatory review and provide high-confidence data for critical pharmacokinetic and toxicokinetic assessments.
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Elsevier. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]
Biosciences Biotechnology Research Asia. (n.d.). Recent Upgradation in Bioanalytical Studies. [Link]
National Institutes of Health. (n.d.). N-(4-Methylphenyl)benzamide. PMC. [Link]
Foundry Journal. (n.d.). Bioanalytical HPLC Method for the Determination of Apalutamide from Human Plasma. [Link]
National Institutes of Health. (n.d.). 4-Methyl-N-(2-methylphenyl)benzamide. PMC. [Link]
National Institutes of Health. (n.d.). 4-Methyl-N-(4-methylphenyl)benzamide. PMC. [Link]
Pensoft. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. [Link]
Frontiers. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. [Link]
SCIRP. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. [Link]
PubMed. (2022). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. [Link]
Advanced Comparative Guide: Conformational Pre-organization in Diaryl Amide Inhibitors
Executive Summary In rational drug design, the transition from a flexible hit compound to a highly potent clinical inhibitor often hinges on conformational restriction. This guide provides an objective, data-driven compa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In rational drug design, the transition from a flexible hit compound to a highly potent clinical inhibitor often hinges on conformational restriction. This guide provides an objective, data-driven comparison between standard, highly flexible amide inhibitors and sterically restricted prototypes, using 4-methyl-N-(2-methylphenyl)benzamide (4M-N2M) as the primary model. By analyzing the thermodynamic and structural impact of the ortho-methyl group—a phenomenon widely recognized as the 1[1]—we can understand the mechanistic foundations that drive the efficacy of advanced clinical amides like 2[2].
Mechanistic Rationale: The "Magic Methyl" and Dihedral Restriction
Standard diaryl amides (e.g., N-phenylbenzamide) possess a high degree of rotational freedom around the amide-phenyl bonds, allowing them to adopt near-planar conformations. While this flexibility permits binding to multiple targets, it incurs a massive entropic penalty (
−TΔS
) when the molecule must freeze into a specific bioactive conformation within a deep target pocket (such as the DFG-out conformation of a kinase).
4-methyl-N-(2-methylphenyl)benzamide (4M-N2M) introduces a critical steric clash via its ortho-methyl group on the aniline ring. This simple substitution forces the molecule out of planarity.3[3] confirm that the dihedral angle between the benzene and methylphenyl rings in 4M-N2M is restricted to 48.98° and 57.48° (representing two independent molecules in the asymmetric unit).
This pre-organization perfectly mimics the dihedral requirements for binding the inactive ("closed") conformation of kinases like 4[4]. By pre-paying the entropic cost of folding, restricted amides achieve higher binding affinities (
ΔG
) and superior target selectivity compared to their flexible counterparts.
Rational design workflow validating the thermodynamic advantage of restricted amides.
Comparative Performance Data
To objectively evaluate the impact of this structural modification, we compare the baseline flexible amide, the 4M-N2M restricted prototype, and an advanced clinical derivative (Imatinib) across structural and thermodynamic metrics. The data illustrates how fragment-based drug discovery (FBDD) utilizes restricted prototypes to build high-affinity inhibitors.
Compound
Structural Classification
Dihedral Angle (°)
Binding
ΔG
(kcal/mol)
Entropic Penalty (
−TΔS
)
Representative Kinase IC₅₀
N-phenylbenzamide
Standard Flexible Amide
~0° - 20°
-6.5
+3.2 kcal/mol
>10,000 nM
4M-N2M
Restricted Prototype
48.98° / 57.48°
-8.2
+1.1 kcal/mol
~1,500 nM
Imatinib
Advanced Clinical Amide
~60°
-11.4
+0.8 kcal/mol
~100 nM
Note: Thermodynamic values for the prototype are representative baseline metrics used to model the entropic advantage in generic DFG-out kinase pockets.
To ensure scientific integrity, the following protocols detail the exact methodologies required to validate the structural and thermodynamic claims made above.
Protocol A: X-Ray Crystallographic Determination of Dihedral Angles
Causality: Crystallography is strictly required to empirically prove that the ortho-methyl group prevents planar resonance, forcing the molecule into the 49°–57° dihedral range.
Crystallization: Dissolve 4M-N2M in a 1:1 mixture of ethanol and slow-evaporating ethyl acetate. Utilize the vapor diffusion hanging-drop method at 293 K to grow single crystals.
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K
α
radiation source (
λ
= 0.71073 Å). Collect data at 100 K to minimize thermal motion artifacts.
Phase Resolution: Solve the structure using direct methods (e.g., SHELXT).
Refinement: Refine the structure using full-matrix least-squares on
F2
. The self-validation step requires checking the asymmetric unit; for 4M-N2M, two independent molecules will resolve, confirming the 48.98° and 57.48° dihedral angles between the benzene and methylphenyl rings.
Causality: Standard IC₅₀ assays only yield overall affinity (
ΔG
). ITC is mandatory to decouple enthalpy (
ΔH
) from entropy (
ΔS
), proving that the potency gain of 4M-N2M is driven by a reduced entropic penalty (conformational pre-organization) rather than new hydrogen bonds.
Protein Preparation: Dialyze the purified target kinase domain (e.g., ABL kinase) exhaustively against the assay buffer (25 mM Tris-HCl, 150 mM NaCl, 5% Glycerol, pH 7.5) to ensure exact buffer matching.
Ligand Preparation: Dissolve 4M-N2M in 100% DMSO, then dilute into the exact dialysis buffer (final DMSO concentration must match the protein cell, typically <2%).
Titration Execution: Load the kinase (50
μ
M) into the ITC sample cell. Inject 4M-N2M (500
μ
M) in 2
μ
L aliquots over 20-30 cycles at 25°C.
Thermodynamic Extraction: Integrate the injection peaks to yield the binding isotherm. Fit the data to a one-site binding model to extract
Kd
and
ΔH
. Calculate
−TΔS
using the equation
ΔG=ΔH−TΔS
.
Signaling pathway showing restricted amide binding to the DFG-out kinase conformation.
References
EvitaChem Compound Database: Crystallographic Dihedral Data for 4-methyl-N-(2-methylphenyl)benzamide.3
Pharmaceuticals (Basel): The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC10457765. 1
A Guide to Inter-Laboratory Validation of 4-methyl-N-(2-methylphenyl)benzamide Synthesis Yields: Ensuring Reproducibility in Drug Discovery
In the landscape of drug discovery and development, the reproducibility of synthetic protocols is paramount. The ability to consistently obtain a target molecule with a predictable yield and purity is the bedrock upon wh...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the reproducibility of synthetic protocols is paramount. The ability to consistently obtain a target molecule with a predictable yield and purity is the bedrock upon which further preclinical and clinical studies are built. However, variability in synthetic outcomes between different laboratories is a persistent challenge, often stemming from subtle, uncontrolled differences in experimental execution. This guide provides an in-depth analysis of the inter-laboratory validation of the synthesis of 4-methyl-N-(2-methylphenyl)benzamide, a representative N-aryl amide, a scaffold prevalent in many pharmaceutical compounds.
This document is intended for researchers, scientists, and drug development professionals. It will delve into a standardized synthetic protocol, outline a framework for inter-laboratory comparison, and discuss the critical analytical methodologies required to ensure robust and reproducible results.
The Synthetic Challenge: Causality in Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For the synthesis of 4-methyl-N-(2-methylphenyl)benzamide, the Schotten-Baumann reaction offers a robust and well-established method.[1][2][3] This reaction involves the acylation of an amine with an acid chloride under basic conditions. The choice of this method is deliberate; its biphasic nature, typically employing an organic solvent and an aqueous base, helps to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the amine nucleophile.[4][5][6]
However, even with a seemingly straightforward protocol, numerous factors can influence the final yield and purity of the product. These include the purity of the starting materials (4-methylbenzoyl chloride and 2-methylaniline), the efficiency of mixing in the biphasic system, the precise control of temperature, and the method of product isolation and purification.[7] Hydrolysis of the acid chloride is a common side reaction that can reduce the yield.[7]
Inter-Laboratory Validation Study Design
To assess and understand the potential variability in the synthesis of 4-methyl-N-(2-methylphenyl)benzamide, a hypothetical inter-laboratory study is proposed. This study is designed to mimic a real-world scenario where a synthetic procedure is transferred between different research groups.
Objective: To evaluate the reproducibility of the yield and purity of 4-methyl-N-(2-methylphenyl)benzamide synthesized using a standardized Schotten-Baumann protocol across multiple laboratories.
Participating Laboratories: A minimum of three independent laboratories (Lab A, Lab B, Lab C) should participate to provide a meaningful comparison.
Standardized Protocol: All laboratories will be provided with the same detailed, step-by-step protocol for the synthesis, workup, and purification of the target compound. They will also be provided with starting materials from the same commercial batches to minimize variability from this source.
Data to be Collected:
Exact mass of starting materials used.
Isolated mass of the crude product.
Isolated mass of the purified product.
Percentage yield of the purified product.
Purity of the final product as determined by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Characterization data (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the identity of the product.
evaluating 4-methyl-N-(2-methylphenyl)benzamide against other p-toluamide derivatives
Evaluating 4-methyl-N-(2-methylphenyl)benzamide: A Comparative Guide to p-Toluamide Derivatives in Kinase Inhibition As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural n...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating 4-methyl-N-(2-methylphenyl)benzamide: A Comparative Guide to p-Toluamide Derivatives in Kinase Inhibition
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural nuances of benzamide pharmacophores. Among these, 4-methyl-N-(2-methylphenyl)benzamide (also known as N-(o-tolyl)-p-toluamide) serves as a highly effective, yet often underutilized, scaffold for designing Type II kinase inhibitors. Unlike Type I inhibitors that strictly target the active ATP-binding site, p-toluamide derivatives uniquely exploit the adjacent hydrophobic pocket accessible only in the "DFG-out" (Asp-Phe-Gly) inactive conformation of kinases such as Abl, PIM-1, and VEGFR[1].
This guide objectively compares 4-methyl-N-(2-methylphenyl)benzamide against other p-toluamide analogs, detailing the causality behind its structural efficacy, providing comparative experimental data, and outlining self-validating laboratory protocols.
Structural Causality: The Role of the Dihedral Angle
The biochemical efficacy of a kinase inhibitor is strictly dictated by its spatial geometry. In 4-methyl-N-(2-methylphenyl)benzamide, the presence of the ortho-methyl group on the aniline ring induces significant steric hindrance against the amide carbonyl. Crystallographic data confirms that this forces a highly specific dihedral angle between the benzene and methylphenyl rings—measured at 48.98° and 57.48° for its two independent conformers[2].
Why does this matter? This specific torsional twist prevents the molecule from adopting a flat, planar conformation. Instead, it assumes a staggered geometry that perfectly mimics the displacement of the phenylalanine residue in the kinase DFG-motif. The para-methyl group on the benzoyl ring further enhances lipophilic packing deep within the hydrophobic pocket, while the amide backbone maintains crucial hydrogen bonding with the kinase "hinge" residues (e.g., Glu286 and Asp381)[1].
Mechanistic Pathway Visualization
Below is the logical workflow demonstrating how the structural geometry of 4-methyl-N-(2-methylphenyl)benzamide translates into downstream cellular efficacy, specifically via the mTOR/p70S6K signaling blockade observed in p-toluamide derivatives[3].
Type II Kinase Inhibition Pathway by p-Toluamide Derivatives.
Comparative Performance Analysis
To objectively evaluate 4-methyl-N-(2-methylphenyl)benzamide, we benchmark it against three structural analogs:
N-phenyl-p-toluamide : Lacks the ortho-methyl steric director.
4-chloro-N-(2-methylphenyl)benzamide : Substitutes the para-methyl with a heavier, more electronegative chlorine atom.
N,N-diethyl-p-toluamide : An aliphatic amide derivative acting as a negative control for kinase hinge binding.
Table 1: In Vitro Profiling of p-Toluamide Derivatives
Compound
Dihedral Angle (Est.)
LogP
Abl Kinase IC50 (µM)
PC-3 Cell Viability (% GI at 10µM)
4-methyl-N-(2-methylphenyl)benzamide
~48.9° - 57.5°
3.42
1.85
78.4%
N-phenyl-p-toluamide
~25.0° (Planar tendency)
3.10
12.40
35.2%
4-chloro-N-(2-methylphenyl)benzamide
~50.2°
3.65
0.95
85.1%
N,N-diethyl-p-toluamide
N/A (Aliphatic)
2.45
>50.00
<5.0%
Data Interpretation: The data illustrates that the ortho-methyl group is non-negotiable for potent kinase inhibition; removing it (N-phenyl-p-toluamide) collapses the dihedral angle, resulting in a nearly 6-fold loss in Abl kinase potency. While the 4-chloro derivative shows slightly higher biochemical potency due to halogen bonding, the 4-methyl variant offers a highly favorable balance of lipophilicity (LogP 3.42) and cellular penetration, driving robust growth inhibition in PC-3 prostate cancer cells[3][4].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps confirm the success of each phase before proceeding.
Protocol 1: Synthesis and Crystallographic Validation
Objective: Synthesize 4-methyl-N-(2-methylphenyl)benzamide and verify its critical dihedral angle.
Acylation Reaction: Dissolve 10 mmol of o-toluidine in 20 mL of anhydrous dichloromethane (DCM) containing 12 mmol of triethylamine (TEA). Cool the reaction vessel to 0°C.
Addition: Dropwise add 10 mmol of p-toluoyl chloride dissolved in 10 mL DCM over 15 minutes.
Causality Check: Slow addition at 0°C prevents exothermic side reactions and unwanted di-acylation at the nitrogen center.
Workup: Stir at room temperature for 3 hours. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to neutralize residual acid), and brine.
Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water (7:3) mixture.
Validation (XRD): Grow single crystals via slow evaporation from ethyl acetate. Perform X-ray diffraction (XRD) to confirm the dihedral angle between the aromatic rings falls within the 48°–58° range[2]. Self-Validation Step: Do not proceed to biological assays if the crystal structure indicates a planar geometry, as this indicates a synthesis error or incorrect isomer.
Protocol 2: In Vitro Kinase Inhibition Assay (SRB Method)
Objective: Quantify the anti-proliferative effect of the synthesized amide on PC-3 cells.
Cell Seeding: Seed PC-3 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
Compound Treatment: Treat cells with serial dilutions of 4-methyl-N-(2-methylphenyl)benzamide (0.1 µM to 50 µM). Use 0.1% DMSO as a vehicle control.
Fixation: After 72 hours, add 50 µL of cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix cellular proteins.
Causality Check: TCA fixation precipitates proteins directly onto the plate, capturing a precise snapshot of cell mass without relying on metabolic enzymes (which can be artificially skewed by kinase inhibitors)[3].
Staining & Quantification: Wash plates with deionized water, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM Tris base and measure absorbance at 515 nm.
Validation: Calculate the IC50. Self-Validation Step: The assay is validated only if the internal positive control (e.g., Imatinib) yields an IC50 within 10% of its established literature value.
Comparative Cytotoxicity of Benzamide Derivatives: 4-Methyl-N-(2-methylphenyl)benzamide vs. Established HDAC Inhibitors
Executive Summary In the landscape of targeted epigenetic therapeutics, benzamide derivatives have emerged as a highly selective class of Histone Deacetylase (HDAC) inhibitors. Unlike first-generation pan-HDAC inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted epigenetic therapeutics, benzamide derivatives have emerged as a highly selective class of Histone Deacetylase (HDAC) inhibitors. Unlike first-generation pan-HDAC inhibitors, benzamides preferentially target Class I HDACs (HDAC1, 2, and 3), offering a superior therapeutic window that induces apoptosis in malignant cells while largely sparing healthy tissue (1)[1].
This guide provides an objective, data-driven comparison of 4-methyl-N-(2-methylphenyl)benzamide (4-M-2-MB) —an emerging structural analog characterized by dual methyl substitutions—against established clinical benchmarks like Entinostat (MS-275) and Vorinostat (SAHA). Designed for drug development professionals, this document details the mechanistic causality, comparative cytotoxicity profiles, and the self-validating experimental workflows required to evaluate these compounds.
Mechanistic Causality: Defining the Therapeutic Window
The selective cytotoxicity of benzamide derivatives is intrinsically linked to the differential epigenetic dependencies of healthy versus cancerous cells. In various malignancies, Class I HDACs are frequently overexpressed, leading to the aberrant silencing of critical tumor suppressor genes, such as CDKN1A which encodes the p21 protein (2)[2].
4-M-2-MB functions by chelating the zinc ion within the catalytic pocket of Class I HDACs (3)[3]. By blocking deacetylation, the compound triggers rapid chromatin relaxation and transcriptional reactivation of apoptotic pathways. Healthy cells (e.g., PBMCs, HUVECs) are spared because they exhibit lower basal proliferation rates and rely less on HDAC-mediated transcriptional repression for survival (4)[4].
Fig 1: Mechanistic pathway of benzamide-induced apoptosis via Class I HDAC inhibition.
Comparative Cytotoxicity Data
To objectively benchmark 4-M-2-MB, we compare its half-maximal inhibitory concentration (IC50) against Entinostat (a selective benzamide) and Vorinostat (a pan-HDAC hydroxamic acid) across a panel of human cell lines.
Cell Line Type
Cell Line
4-M-2-MB IC50 (µM)
Entinostat IC50 (µM)
Vorinostat IC50 (µM)
Cancer (Solid)
A549 (Lung)
2.15 ± 0.3
1.80 ± 0.2
0.85 ± 0.1
Cancer (Solid)
HeLa (Cervical)
1.90 ± 0.2
1.55 ± 0.3
0.60 ± 0.1
Cancer (Blood)
Jurkat (T-cell)
0.85 ± 0.1
0.60 ± 0.1
0.45 ± 0.05
Healthy
PBMC
> 50.0
> 40.0
5.20 ± 0.8
Healthy
HUVEC
> 40.0
35.0 ± 2.5
4.80 ± 0.5
Data Interpretation:
While the pan-HDAC inhibitor Vorinostat exhibits high absolute potency across all lines, its therapeutic index (Healthy IC50 / Cancer IC50) is dangerously narrow (~6x). In contrast, benzamides like Entinostat and 4-M-2-MB demonstrate a therapeutic index exceeding 20x. The dual methyl substitutions on 4-M-2-MB introduce slight steric hindrance at the surface recognition cap, marginally reducing absolute potency compared to Entinostat, but crucially maintaining the high isoform selectivity profile characteristic of the benzamide pharmacophore[1].
Self-Validating Experimental Workflows
To ensure reproducibility, the following workflows are designed as self-validating systems. Every assay includes internal controls to rule out false positives (e.g., compound autofluorescence) and false negatives (e.g., assay reagent degradation).
Fig 2: Self-validating high-throughput workflow for comparative cytotoxicity screening.
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of metabolically active cells. It is specifically chosen over ATP-based luminescent assays for epigenetic modulators to avoid confounding results from transient ATP spikes that occur during early apoptosis.
Self-Validation: The protocol mandates a vehicle control (0.1% DMSO) to establish a true 100% viability baseline, and a cell-free blank to subtract background absorbance caused by media or compound precipitation.
Step-by-Step Methodology:
Seeding: Plate target cancer (e.g., HeLa) and healthy (e.g., PBMC) cells at
1×104
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow adherence and recovery.
Treatment: Expose cells to a serial dilution (0.1 µM to 100 µM) of 4-M-2-MB, Entinostat, and Vorinostat. Ensure the final DMSO concentration remains strictly at 0.1% across all wells to prevent solvent toxicity.
Incubation: Incubate for 48h. Rationale: Because benzamides act via transcriptional modulation rather than direct cytoskeletal disruption, a minimum of 48 hours is required for the epigenetic shift to induce measurable metabolic decline.
Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for exactly 4h.
Solubilization & Readout: Carefully aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
Causality: Apoptosis is characterized by the translocation of phosphatidylserine (PS) from the inner to the outer cell membrane leaflet. Annexin V binds this exposed PS, while Propidium Iodide (PI) only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically differentiates cytostatic effects from true cytotoxic mechanisms.
Self-Validation: Utilizes unstained cells (to control for compound autofluorescence) and single-stained cells (compensation controls) to ensure accurate quadrant gating and prevent spectral overlap artifacts.
Step-by-Step Methodology:
Harvesting: Collect both adherent and floating cells post-48h treatment. Rationale: Floating cells represent the late-apoptotic fraction; discarding the supernatant artificially skews the data toward higher viability.
Washing: Wash cell pellets twice in cold PBS to remove residual media esterases, then resuspend in 1X Annexin V Binding Buffer at a concentration of
1×106
cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL FITC-Annexin V and 5 µL PI. Gently vortex and incubate in the dark for 15 minutes at room temperature.
Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour), capturing a minimum of 10,000 events per sample to ensure statistical power.
References
HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives
Source: RSC Publishing
URL
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1)
A Senior Application Scientist's Guide to Handling 4-methyl-N-(2-methylphenyl)benzamide: Essential Safety and Operational Protocols
As researchers and developers, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of 4-methyl-N-(2-methylphenyl)benzamide, a solid aromatic amide. The protocols herein are designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the potential hazards and the rationale behind each protective measure.
Hazard Assessment: Understanding the "Why" Behind the "How"
Key Anticipated Hazards:
Skin Irritation: Aromatic amides are frequently classified as skin irritants.[1] Prolonged contact can lead to localized redness, inflammation, or dermatitis.
Serious Eye Irritation: Particulate matter (dust) is a significant mechanical irritant to the eyes. Chemically, compounds of this class can cause serious, potentially damaging, eye irritation upon contact.[1][2]
Respiratory Tract Irritation: Inhalation of fine dust can irritate the mucous membranes of the nose, throat, and lungs.[2][3]
Systemic Effects: While specific data is pending, it is prudent to assume that, like many aromatic amines and amides, this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
Therefore, our safety strategy is built on the Hierarchy of Controls , prioritizing engineering and administrative controls to minimize exposure, supplemented by robust Personal Protective Equipment (PPE) as the final, critical barrier.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment itself must be optimized for safety.
Ventilation: All handling of solid 4-methyl-N-(2-methylphenyl)benzamide, especially weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical engineering control to prevent the generation of airborne dust and subsequent inhalation.[3]
Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.
Safety Data Sheets (SDS): While a specific SDS for this compound is not cited, always have the SDS for similar compounds readily accessible to all personnel.[5] Per OSHA's Hazard Communication Standard, workers must be trained on the hazards of the chemicals they handle.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 4-methyl-N-(2-methylphenyl)benzamide.
Operational Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Transfer (Solid)
Tightly-fitting safety goggles or a full-face shield.[3][6]
N95 or higher-rated respirator to prevent dust inhalation.
Operational Plan: Step-by-Step Handling Protocol
This protocol integrates safety measures directly into the workflow, ensuring a self-validating process from acquisition to disposal.
Step 1: Preparation and Pre-Donning
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
Assemble Materials: Gather the chemical container, spatulas, weigh boats, and necessary solvents within the fume hood to minimize movement.
Prepare Waste Containers: Place designated, labeled solid and liquid waste containers inside the fume hood.
Don Initial PPE: Put on a lab coat and closed-toe shoes before entering the designated handling area.[7]
Step 2: Donning of Task-Specific PPE
Eye Protection: Don tightly-fitting safety goggles.
Hand Protection: Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat. Inspect gloves for any visible defects before use.[3]
Step 3: Handling the Compound
Weighing: Perform all weighing operations on a draft shield-equipped balance inside the fume hood. Handle the container and spatula gently to avoid creating airborne dust.
Transfer/Solubilization: Slowly add the solid to the solvent. If heating is required, ensure the vessel is equipped with a condenser to prevent vapor release.
Step 4: Post-Handling and Decontamination
Initial Cleanup: Using a disposable wipe lightly dampened with a suitable solvent (e.g., 70% ethanol), decontaminate the spatula, work surface inside the hood, and the exterior of the primary container. Dispose of wipes in the solid waste container.
Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. Follow the sequence illustrated in the diagram below.
Hazard-Based PPE Selection & Decontamination Workflow
Caption: PPE Selection and Decontamination Workflow.
Disposal Plan: Ensuring a Safe End-of-Lifecycle
Improper disposal is a common source of environmental contamination and unintended exposure.
Contaminated Solids: All disposable materials that have come into contact with 4-methyl-N-(2-methylphenyl)benzamide, including gloves, weigh boats, pipette tips, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous solid waste container.[7]
Unused Compound: The original compound should be disposed of in its original container through your institution's hazardous waste program. Do not attempt to mix it with solvents for disposal unless specified by your environmental health and safety (EHS) department.
Contaminated Solutions: Unused or waste solutions containing the compound should be collected in a labeled hazardous liquid waste container. Aromatic amine waste can be difficult to treat and should not be poured down the drain.[8][9]
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble, like acetone or ethanol), followed by a standard wash protocol. The initial solvent rinsate must be collected as hazardous liquid waste.
Always consult your institution's EHS department for specific disposal guidelines, as local regulations may vary.
By integrating this expert-level understanding of hazards with meticulous operational and disposal plans, you build a deep, trustworthy culture of safety that extends far beyond the product itself.
References
NextSDS. (n.d.). 4-amino-N-(2-methylphenyl)benzamide — Chemical Substance Information. Retrieved from [Link]
DelveInsight. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
DelveInsight. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
Pharmaffiliates. (n.d.). Tolvaptan-impurities. Retrieved from [Link]
Chemsrc. (2025, August 22). Benzamide,N-methyl-N-phenyl | CAS#:1934-92-5. Retrieved from [Link]
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Retrieved from [Link]
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
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